Product packaging for 1-(4-Aminophenyl)-2-methylpropan-1-one(Cat. No.:CAS No. 95249-12-0)

1-(4-Aminophenyl)-2-methylpropan-1-one

Cat. No.: B1276922
CAS No.: 95249-12-0
M. Wt: 163.22 g/mol
InChI Key: PFARCDAVMVFNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Aminophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1276922 1-(4-Aminophenyl)-2-methylpropan-1-one CAS No. 95249-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARCDAVMVFNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408845
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95249-12-0
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)-2-methylpropan-1-one

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 95249-12-0, is an aromatic ketone derivative.[1] Its structure, featuring a primary aromatic amine and an isopropyl ketone group, makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of the amino group and the carbonyl group provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules and potential pharmacologically active agents. This guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. The data presented is a combination of computed and experimental values where available.

Structural and General Properties
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Monoisotopic Mass 163.099714038 Da[1]
Canonical SMILES CC(C)C(=O)C1=CC=C(C=C1)N[1]
InChIKey PFARCDAVMVFNMN-UHFFFAOYSA-N[1]
CAS Number 95249-12-0[1]
Computed Physicochemical Data

The following properties have been determined through computational modeling.

PropertyPredicted ValueSource
XLogP3 2.0[2]
Boiling Point 275.2 ± 15.0 °C[3]
Density 1.079 ± 0.06 g/cm³[3]
Topological Polar Surface Area 43.1 Ų[1]
Collision Cross Section ([M+H]⁺) 135.5 Ų[2]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively documented in the provided results, plausible methodologies for its synthesis and analysis can be derived from established organic chemistry principles for analogous compounds.

Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, the synthesis would likely involve the acylation of aniline with isobutyryl chloride. To prevent acylation at the amino group, it must first be protected.

Methodology:

  • Protection of the Amino Group: Aniline is reacted with an appropriate protecting group, such as acetyl chloride or acetic anhydride, to form acetanilide. This step directs the subsequent acylation to the aromatic ring.

  • Friedel-Crafts Acylation: The protected aniline (acetanilide) is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide. The isobutyryl group is introduced predominantly at the para-position due to the ortho,para-directing effect of the acetylamino group.

  • Deprotection: The resulting N-(4-(2-methylpropanoyl)phenyl)acetamide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product, this compound.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Analytical Protocol: Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard analytical workflow would be employed.

Methodology:

  • Chromatographic Analysis (Purity): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a typical setup. Purity is assessed by the peak area percentage of the main component.

  • Mass Spectrometry (Molecular Weight): Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound. The observation of the [M+H]⁺ ion at m/z corresponding to the calculated molecular weight confirms the identity.

  • NMR Spectroscopy (Structure Elucidation):

    • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure by analyzing the chemical shifts, integration, and splitting patterns of the protons. The aromatic protons, the methine proton of the isopropyl group, and the methyl protons would all have characteristic signals.

    • ¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

  • Infrared Spectroscopy (Functional Groups): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. Characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ketone, and aromatic C-H and C=C stretches would be expected.

Visualizations

Synthesis Workflow

G cluster_synthesis Plausible Synthesis Workflow A Aniline (Starting Material) B Protection (e.g., Acetylation) A->B C Acetanilide (Protected Intermediate) B->C D Friedel-Crafts Acylation (Isobutyryl Chloride, AlCl3) C->D E Protected Product (N-(4-(2-methylpropanoyl)phenyl)acetamide) D->E F Deprotection (Hydrolysis) E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I This compound (Final Product) H->I

Caption: Plausible synthesis route for this compound.

Analytical Workflow

G cluster_analysis Physicochemical Characterization Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_structure Structural Elucidation start Synthesized Compound purity_check HPLC / LC-MS start->purity_check ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir end Verified Compound Data purity_check->end ms->end nmr->end ir->end

Caption: Standard analytical workflow for compound characterization.

References

Spectroscopic Profile of 1-(4-Aminophenyl)-2-methylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one is an aromatic ketone of interest in medicinal chemistry and drug development due to its structural motifs. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1] CAS Number: 95249-12-0[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted spectroscopic data. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9Doublet2HAr-H (ortho to C=O)
~ 6.6 - 6.7Doublet2HAr-H (ortho to NH₂)
~ 4.0 - 4.2Broad Singlet2H-NH₂
~ 3.3 - 3.5Septet1H-CH(CH₃)₂
~ 1.1 - 1.2Doublet6H-CH(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 204 - 206C=O (Ketone)
~ 150 - 152Ar-C (C-NH₂)
~ 131 - 133Ar-CH (ortho to C=O)
~ 127 - 129Ar-C (ipso to C=O)
~ 113 - 115Ar-CH (ortho to NH₂)
~ 38 - 40-CH(CH₃)₂
~ 18 - 20-CH(CH₃)₂
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (primary amine)
3080 - 3010MediumAromatic C-H stretch
2970 - 2870MediumAliphatic C-H stretch
~ 1660StrongC=O stretch (aryl ketone)
~ 1600, ~1500Medium-StrongAromatic C=C stretch
~ 1280MediumC-N stretch (aromatic amine)
~ 830Strongpara-disubstituted C-H bend
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zPredicted Fragment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
120[M - CH(CH₃)₂]⁺ or [H₂NC₆H₄CO]⁺
92[C₆H₄NH₂]⁺
43[CH(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift to 0 ppm.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.[5]

    • Set appropriate acquisition parameters, including the number of scans (more scans for dilute samples or ¹³C NMR to improve signal-to-noise).[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

KBr Pellet Method Protocol:

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[7]

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[8] The mixture should be a fine, homogeneous powder.[9]

    • Transfer the powder into a pellet-forming die.

  • Pellet Formation:

    • Place the die in a hydraulic press.[10]

    • Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet.[8]

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11][12]

  • Ionization:

    • In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[13][14][15]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.[13][15]

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR Sample IR_Prep Prepare KBr Pellet Sample->IR_Prep IR Sample MS_Intro Introduce Sample to Ion Source Sample->MS_Intro MS Sample NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data Proton & Carbon Framework Data NMR_Acq->NMR_Data Analysis Combine & Interpret Spectroscopic Data NMR_Data->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Functional Group Information IR_Acq->IR_Data IR_Data->Analysis MS_Acq Electron Ionization & Mass Analysis MS_Intro->MS_Acq MS_Data Molecular Weight & Fragmentation MS_Acq->MS_Data MS_Data->Analysis Structure Confirm Chemical Structure Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility of 1-(4-Aminophenyl)-2-methylpropan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one is an aromatic ketone of interest in various fields of chemical research and development. Its molecular structure, featuring both a polar amino group and a relatively non-polar phenyl and isopropyl ketone moiety, imparts a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological studies. Understanding the solubility of this compound in different organic solvents is paramount for process optimization, reaction condition selection, and the development of effective delivery systems.

This technical guide provides an in-depth overview of the solubility characteristics of this compound, including a qualitative assessment of its expected solubility in a range of common organic solvents. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

Below is a table summarizing the expected solubility of this compound in a selection of common organic solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amino and carbonyl groups of the solute.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute's polar functional groups.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can effectively solvate a wide range of compounds.
Non-Polar Aromatic TolueneModerateThe aromatic ring of toluene can interact with the phenyl group of the solute through π-π stacking, while its overall non-polar nature can accommodate the non-polar parts of the molecule.
Non-Polar Aliphatic Hexane, HeptaneLowThe primarily non-polar nature of these solvents makes them poor solvents for polar compounds. Van der Waals forces would be the predominant, but weaker, interaction.
Chlorinated DichloromethaneModerateDichloromethane has a moderate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both the polar and non-polar regions of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method involves equilibrating a surplus of the solid compound with the solvent of interest until a saturated solution is achieved.

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[2]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered saturated solution.

    • Quantitatively dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.[2]

  • Gravimetric Analysis (Optional but Recommended):

    • Alternatively, a known volume of the filtered saturated solution can be transferred to a pre-weighed evaporating dish.

    • The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, the dish is reweighed. The difference in weight corresponds to the mass of the dissolved solid.[3][4]

Data Calculation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

  • Using Instrumental Analysis:

    • Solubility (g/L) = (Concentration from analysis in g/L) x Dilution Factor

  • Using Gravimetric Analysis:

    • Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Allow excess solid to settle C->D E Centrifuge to clarify supernatant D->E F Withdraw and filter supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Alternatively, use gravimetric analysis F->H I I G->I Calculate Solubility H->I

Caption: A flowchart of the shake-flask method for solubility determination.

References

Unraveling the Molecular Mechanisms: A Technical Guide to the Action of 1-(4-Aminophenyl)-2-methylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-(4-aminophenyl)-2-methylpropan-1-one represent a class of synthetic compounds with potential therapeutic applications. Understanding their mechanism of action is crucial for their development as pharmacological agents. While direct research on this specific class of compounds is limited, this guide synthesizes information from structurally related molecules to infer potential mechanisms of action, providing a foundation for future research and drug discovery. The core structure, featuring a substituted aminophenyl ring, suggests potential interactions with various biological targets. This document will explore the most probable mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for mechanism validation, and visual representations of relevant biological pathways and workflows.

Inferred Mechanism of Action 1: Monoamine Transporter Inhibition

A significant body of evidence on structurally similar compounds, particularly pyrovalerone analogs, points towards the inhibition of monoamine transporters as a primary mechanism of action. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which can have profound effects on mood, cognition, and arousal.

Supporting Data from Pyrovalerone Analogs

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various pyrovalerone analogs for the human dopamine, norepinephrine, and serotonin transporters. This data provides a quantitative basis for the hypothesis that this compound derivatives may exhibit a similar pharmacological profile.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pyrovalerone17.520.325301214>10000
α-PVP14.212.122371214>10000
MDPV4.126334910802860

Data compiled from studies on pyrovalerone and its analogs. The Ki and IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding and neurotransmitter uptake, respectively.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay

This protocol describes a cell-based assay to determine the potency of a test compound in inhibiting dopamine uptake by the human dopamine transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Cells are seeded into 96-well plates at a density of 4 x 10^4 cells per well and grown to 80-90% confluency.

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Cells are pre-incubated for 10 minutes at room temperature with KRH buffer containing various concentrations of the test compound.

  • A solution of [3H]dopamine (final concentration 20 nM) is added to each well to initiate the uptake reaction.

  • The incubation is carried out for 10 minutes at room temperature.

  • The uptake is terminated by aspirating the solution and rapidly washing the cells three times with ice-cold KRH buffer.

  • The cells are lysed with 1% sodium dodecyl sulfate (SDS).

  • The radioactivity in the cell lysate is determined by liquid scintillation counting.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

  • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathway: Dopamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Vesicular Storage (VMAT2) presynaptic->vesicle Packaging dopamine Dopamine vesicle->dopamine Release d1_receptor D1 Receptor dopamine->d1_receptor Binding d2_receptor D2 Receptor dopamine->d2_receptor Binding dat Dopamine Transporter (DAT) dopamine->dat Reuptake downstream_signaling Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream_signaling d2_receptor->downstream_signaling inhibitor This compound Derivative inhibitor->dat Inhibition

Caption: Inhibition of Dopamine Reuptake by a this compound Derivative.

Inferred Mechanism of Action 2: Enzyme Inhibition

The aminophenyl moiety is a common scaffold in the design of various enzyme inhibitors. Therefore, it is plausible that this compound derivatives could exert their biological effects by inhibiting specific enzymes involved in key cellular processes.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

PDKs are key regulators of cellular metabolism, and their overexpression is associated with certain cancers. Inhibition of PDKs can reactivate the pyruvate dehydrogenase complex, shifting cancer cell metabolism from glycolysis to oxidative phosphorylation, which can lead to reduced proliferation and apoptosis.

Supporting Data from Related Inhibitors:

Compound ClassTargetIC50 (µM)
1,2,4-Amino-triazine derivativesPDK10.5 - 5
Dichloroacetate (DCA)PDKs180 - 2000

This table provides IC50 values for known PDK inhibitors to serve as a reference for potential activity.

Experimental Protocol: PDK1 Kinase Assay

1. Reagents and Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide (e.g., a peptide derived from the phosphorylation site of the pyruvate dehydrogenase E1α subunit)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

2. Assay Procedure:

  • The assay is performed in a 384-well plate.

  • Add 1 µL of the test compound at various concentrations or vehicle (DMSO) to the wells.

  • Add 2 µL of a mixture of PDK1 enzyme and substrate peptide in kinase assay buffer.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

3. Data Analysis:

  • The luminescent signal, which is proportional to the amount of ADP produced, is measured.

  • The percentage inhibition of PDK1 activity is calculated for each concentration of the test compound.

  • The IC50 value is determined by non-linear regression analysis.

Signaling Pathway: PDK1 in Cellular Metabolism

glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa Active lactate Lactate pyruvate->lactate Anaerobic Metabolism tca_cycle TCA Cycle & Oxidative Phosphorylation acetyl_coa->tca_cycle pdc Pyruvate Dehydrogenase Complex (PDC) pdk1 Pyruvate Dehydrogenase Kinase 1 (PDK1) pdk1->pdc Inhibition (Phosphorylation) pdp Pyruvate Dehydrogenase Phosphatase (PDP) pdp->pdc Activation (Dephosphorylation) inhibitor This compound Derivative inhibitor->pdk1 Inhibition

Caption: Inhibition of PDK1 by a this compound Derivative.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

BET proteins, such as BRD4, are epigenetic readers that play a critical role in transcriptional regulation. They bind to acetylated histones and recruit transcriptional machinery to specific gene promoters, including those of oncogenes. Inhibitors of BET proteins have shown promise as anti-cancer agents.

Supporting Data from Related Inhibitors:

Compound ClassTargetIC50 (nM)
JQ1BRD4(BD1)50
I-BET762BRD2/3/435

This table provides IC50 values for well-characterized BET inhibitors.

Experimental Protocol: BRD4 (BD1) Inhibitor Screening Assay

1. Reagents and Materials:

  • Recombinant human BRD4 bromodomain 1 (BRD4-BD1)

  • Biotinylated acetylated histone H4 peptide

  • AlphaScreen™ Streptavidin Donor Beads and Glutathione Acceptor Beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

2. Assay Procedure:

  • The assay is performed in a 384-well ProxiPlate.

  • Add 2 µL of the test compound at various concentrations or vehicle (DMSO).

  • Add 4 µL of a mixture of BRD4-BD1 and biotinylated histone peptide in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Add 4 µL of a suspension of AlphaScreen™ beads (pre-mixed Donor and Acceptor beads) in the dark.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

3. Data Analysis:

  • The AlphaScreen signal, which is generated when BRD4-BD1 binds to the acetylated histone peptide, is measured.

  • The percentage inhibition of the signal is calculated for each concentration of the test compound.

  • The IC50 value is determined by non-linear regression analysis.

Signaling Pathway: BRD4 in Transcriptional Regulation

cluster_chromatin Chromatin histone Acetylated Histones brd4 BRD4 histone->brd4 Binding p_tefb P-TEFb brd4->p_tefb Recruitment rna_pol_ii RNA Polymerase II p_tefb->rna_pol_ii Phosphorylation & Activation oncogene Oncogene Transcription rna_pol_ii->oncogene Transcription Elongation inhibitor This compound Derivative inhibitor->brd4 Inhibition

Caption: Inhibition of BRD4 by a this compound Derivative.

DNA Methyltransferase (DNMT) Inhibition

DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that typically leads to gene silencing. Aberrant DNA methylation is a hallmark of cancer and other diseases. DNMT inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes.

Supporting Data from Related Inhibitors:

CompoundTargetIC50 (µM)
SGI-1027DNMT1, 3A, 3B6 - 12.5
5-AzacytidineDNMTsCovalent inhibitor

This table provides IC50 values for known DNMT inhibitors.

Experimental Protocol: DNMT Activity Assay (Colorimetric)

1. Reagents and Materials:

  • DNMT Activity Assay Kit (e.g., from Abcam or EpiGentek) which includes:

    • A microplate pre-coated with a cytosine-rich DNA substrate

    • S-adenosyl-L-methionine (SAM)

    • Anti-5-methylcytosine (5-mC) antibody

    • HRP-conjugated secondary antibody

    • Colorimetric developing solution

    • Stop solution

  • Nuclear extract containing DNMTs or purified DNMT enzyme

2. Assay Procedure:

  • Add the nuclear extract or purified DNMT enzyme and SAM to the wells of the microplate.

  • Add the test compound at various concentrations or vehicle.

  • Incubate for 60-120 minutes at 37°C to allow for DNA methylation.

  • Wash the wells to remove unbound components.

  • Add the anti-5-mC antibody and incubate for 60 minutes at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Wash the wells and add the colorimetric developing solution. Incubate for 5-10 minutes at room temperature in the dark.

  • Add the stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

  • The absorbance is proportional to the amount of methylated DNA.

  • The percentage inhibition of DNMT activity is calculated for each concentration of the test compound.

  • The IC50 value is determined by non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors, applicable to the potential targets discussed above.

start Start: Compound Library primary_screen Primary Screen (High-Throughput Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Compounds selectivity_profiling Selectivity Profiling (Against related enzymes) dose_response->selectivity_profiling cell_based_assays Cell-Based Assays (e.g., proliferation, apoptosis) selectivity_profiling->cell_based_assays in_vivo_studies In Vivo Efficacy Studies cell_based_assays->in_vivo_studies lead_compound Lead Compound in_vivo_studies->lead_compound

Caption: General Workflow for Enzyme Inhibitor Discovery.

Conclusion

The mechanism of action of this compound derivatives remains to be definitively elucidated. However, based on the pharmacology of structurally related compounds, two primary hypotheses emerge: inhibition of monoamine transporters and inhibition of key cellular enzymes such as PDKs, BET proteins, or DNMTs. The provided experimental protocols offer a clear path for testing these hypotheses and characterizing the biological activity of this class of compounds. Further investigation, including quantitative structure-activity relationship (QSAR) studies and target-based screening, will be essential to pinpoint the precise molecular targets and unlock the full therapeutic potential of these derivatives. The data and methodologies presented in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

The Multifaceted Biological Activities of Aminophenyl Ketone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminophenyl ketone derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, and the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative biological data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. The structure-activity relationships are also discussed to provide insights for the rational design of novel and more potent therapeutic agents.

Introduction

The aminophenyl ketone scaffold is a privileged structure in drug discovery, serving as a versatile template for the synthesis of a wide array of biologically active molecules. The presence of the ketone and amino functional groups allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological properties. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of extensive research. This guide synthesizes the current knowledge on the biological activities of aminophenyl ketone derivatives, with a particular focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Synthetic Methodologies

The synthesis of aminophenyl ketone derivatives can be achieved through various established chemical reactions. A common and straightforward approach involves the Friedel-Crafts acylation of anilines or the nucleophilic substitution of a suitable precursor.

General Synthesis of N-(4-acetylphenyl) amides

A prevalent method for synthesizing derivatives involves the reaction of 4-aminoacetophenone with various acyl chlorides or carboxylic acids.

Experimental Protocol: Synthesis of N-(4-(3-(4-(3-(4-aminophenyl)-3-oxoprop-1-enyl)phenyl)acryloyl)phenyl)palmitamide [1]

  • Dissolution: Dissolve 6 mmol of 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one) in 25 ml of ethanol to create solution (1). In a separate flask, dissolve 6 mmol of palmitic acid in 10 ml of ethanol to create solution (2).

  • Reaction Setup: Add solution (2) to solution (1) in a three-neck round-bottom flask with continuous stirring.

  • Base Addition: After 20 minutes, add 20 ml of 10% aqueous sodium hydroxide solution dropwise to the mixture.

  • Reflux: Reflux the reaction mixture at 80-90 °C for approximately 6 hours in an oil bath with constant stirring.

  • Work-up: After completion, cool the mixture to room temperature and pour it into 150 ml of cold water.

  • Purification: Filter the resulting precipitate, wash it with water until the filtrate is neutral, and then dry the product. Recrystallize the crude product from an ethanol/water mixture (1:1) to obtain the pure compound.

Anticancer Activities

Aminophenyl ketone derivatives, particularly chalcones bearing this moiety, have shown promising anticancer activities against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[2][3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of aminophenyl ketone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
13e Amino ChalconeMGC-803 (Gastric)1.52[2]
HCT-116 (Colon)1.83[2]
MCF-7 (Breast)2.54[2]
5-Fu (Control) -MGC-803 (Gastric)28.41[2]
HCT-116 (Colon)31.56[2]
MCF-7 (Breast)29.87[2]
Compound 27 Bis(thienyl) ChalconeMCF-7 (Breast)7.4[4]
Compound 58 Aminoguanidine ChalconeHepG2 (Hepatocarcinoma)7.17[4]
SMMC-7721 (Hepatocarcinoma)3.05[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37 °C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes at 37 °C with shaking and then measure the absorbance at 492 nm using a microplate reader.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Several aminophenyl ketone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.[5][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation FOXO FOXO Akt->FOXO Inhibition BAD BAD Akt->BAD Inhibition IKK IKK Akt->IKK Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition BAD->Apoptosis_Inhibition NFkB NF-κB IKK->NFkB Activation NFkB->Proliferation NFkB->Apoptosis_Inhibition AminophenylKetone Aminophenyl Ketone Derivatives AminophenylKetone->PI3K Inhibition AminophenylKetone->Akt Inhibition

PI3K/Akt signaling pathway and points of inhibition by aminophenyl ketone derivatives.

Antimicrobial Activities

Aminophenyl ketone derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[7][8][9]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
VIIa-f Cyclic KetoneP. aeruginosa0.30-0.45[10]
S. aureus0.25-0.45[10]
B. subtilis0.20-0.45[10]
E. coli0.30-0.45[10]
Ciprofloxacin (Control) -P. aeruginosa0.25[10]
S. aureus0.15[10]
B. subtilis0.12[10]
E. coli0.01[10]
Compound 4 Oxazol-5(4H)-oneS. aureus ATCC 6538125[8]
B. subtilis ATCC 6683125[8]
Experimental Protocol: Microbroth Dilution Method for MIC Determination
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (adjusted to 0.5 McFarland standard).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening new compounds for antimicrobial activity involves a series of steps from synthesis to determination of the mechanism of action.

Antimicrobial_Screening Synthesis Synthesis of Aminophenyl Ketone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) MIC_Determination->Mechanism_Studies Potent Compounds

General workflow for antimicrobial screening of aminophenyl ketone derivatives.

Anti-inflammatory Activities

Certain aminophenyl ketone derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX), and the modulation of inflammatory signaling pathways like NF-κB.[11][12]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of enzymes like COX-1 and COX-2.

Compound IDDerivative TypeTargetIC50 (µM)Reference
FM4 PhenylbutanalCOX-20.74[13]
FM10 Phenylbutanoic AcidCOX-20.69[13]
FM12 Phenylbutanoic AcidCOX-20.18[13]
Compound 3d Pyrazole Naphthalen-1-amine-0.07116[14]
Diclofenac (Control) --0.06289[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the treatment groups 30 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Signaling Pathway: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Aminophenyl ketone derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[15][16][17]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimulus->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation AminophenylKetone Aminophenyl Ketone Derivatives AminophenylKetone->IKK_complex Inhibition DNA DNA (κB site) NFkB_translocated->DNA Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription

NF-κB signaling pathway and its inhibition by aminophenyl ketone derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminophenyl ketone derivatives is highly dependent on their structural features. Key SAR observations include:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the aromatic rings significantly influence potency. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.

  • The Amino Group: Modification of the amino group, such as through acylation or alkylation, can alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its biological activity.

  • The Ketone Moiety: The carbonyl group is often crucial for activity, potentially acting as a hydrogen bond acceptor in interactions with target proteins.

Conclusion

Aminophenyl ketone derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This technical guide has provided a consolidated overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a deeper understanding of their potential mechanisms of action. Future research should focus on the strategic design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to translate the therapeutic potential of this promising class of compounds into clinical applications.

References

"CAS number and molecular formula of 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-2-methylpropan-1-one, a chemical compound of interest in various research and development domains. This document consolidates its fundamental chemical properties, potential synthetic routes, and a generalized workflow for its investigation.

Core Compound Identification

This compound is an aromatic ketone derivative. Its core structure consists of a phenyl ring substituted with an amino group and an isobutyryl group.

IdentifierValueCitation
IUPAC Name This compound[1]
CAS Number 95249-12-0[1]
Molecular Formula C10H13NO[1]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueCitation
Molecular Weight 163.22 g/mol [1]
Exact Mass 163.099714038 Da[1]
Canonical SMILES CC(C)C(=O)C1=CC=C(C=C1)N[1]
InChI Key PFARCDAVMVFNMN-UHFFFAOYSA-N[1]
Topological Polar Surface Area 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic approach involves the reduction of its nitro precursor. This method is a standard procedure in organic chemistry for the preparation of aromatic amines.

Hypothetical Synthesis via Reduction of Nitro Precursor:

A plausible synthesis route starts with 1-(4-nitrophenyl)-2-methylpropan-1-one. The final step is the reduction of the nitro group to an amine.

  • Step 1: Nitration (Precursor Synthesis) The synthesis of the precursor, 1-(4-nitrophenyl)-2-methylpropan-1-one, can be achieved via Friedel-Crafts acylation of nitrobenzene with isobutyryl chloride.

  • Step 2: Reduction of the Nitro Group The reduction of the nitro group on 1-(4-nitrophenyl)-2-methylpropan-1-one to form the target amine can be accomplished using various established methods. A common and effective method involves catalytic hydrogenation.

    • Reagents and Conditions:

      • Substrate: 1-(4-nitrophenyl)-2-methylpropan-1-one

      • Catalyst: Palladium on carbon (10% Pd/C)

      • Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like hydrazine hydrate.

      • Solvent: Ethanol (EtOH) or Methanol (MeOH).

    • Procedure:

      • The nitro compound is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel.

      • A catalytic amount of 10% Pd/C is added to the solution.

      • The mixture is then subjected to a hydrogen atmosphere (either by bubbling H₂ gas or using a hydrogen donor) and stirred.

      • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

      • Upon completion, the catalyst is removed by filtration (e.g., through Celite).

      • The solvent is removed from the filtrate under reduced pressure to yield the crude product, this compound.

      • The crude product can be further purified by recrystallization or column chromatography.

This reduction method is analogous to procedures reported for the synthesis of other aminophenyl ketones from their nitro precursors[2][3].

Visualized Workflows and Pathways

Due to the lack of specific signaling pathway information for this compound in the available literature, the following diagrams illustrate a generalized experimental workflow for its synthesis and subsequent biological screening. This represents a logical progression for evaluating novel chemical entities in a drug discovery context.

G cluster_synthesis Phase 1: Chemical Synthesis start Starting Materials (Nitrobenzene, Isobutyryl Chloride) fc_acylation Friedel-Crafts Acylation start->fc_acylation nitro_intermediate 1-(4-Nitrophenyl)-2- methylpropan-1-one fc_acylation->nitro_intermediate reduction Catalytic Hydrogenation (Reduction) nitro_intermediate->reduction final_product 1-(4-Aminophenyl)-2- methylpropan-1-one reduction->final_product purification Purification & Characterization (NMR, MS) final_product->purification

Caption: Hypothetical workflow for the synthesis of this compound.

G cluster_screening Phase 2: Biological Evaluation cluster_invitro In Vitro Assays cluster_analysis Data Analysis compound Test Compound (this compound) antimicrobial Antimicrobial Screening (e.g., MIC Assay) compound->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) compound->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Kinase, Transporter) compound->enzyme data Data Collection & Analysis antimicrobial->data cytotoxicity->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar hit Hit Identification sar->hit

Caption: General workflow for biological screening of a novel chemical entity.

Potential Biological Significance

While direct biological activity data for this compound is scarce, its structural motifs are present in molecules with known bioactivities. For instance, aminophenyl ketones and related structures have been investigated for a range of therapeutic applications.

  • Monoamine Transporter Inhibition: Analogs of pyrovalerone, which share a similar aminopentanophenone backbone, are known to be potent inhibitors of dopamine and norepinephrine transporters[4].

  • Antimicrobial and Cytotoxic Activity: Various derivatives containing the aminophenyl moiety have demonstrated antimicrobial and cytotoxic properties against different bacterial strains and cancer cell lines[5][6].

  • Enzyme Inhibition: The aminophenyl scaffold is a common feature in molecules designed as enzyme inhibitors, including DNA methyltransferase inhibitors[7].

Further research is required to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery. The screening workflow outlined above provides a foundational approach for such an investigation.

References

Methodological & Application

Application Notes and Protocols: 1-(4-Aminophenyl)-2-methylpropan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one, also known as 4-amino-isobutyrophenone, is a chemical compound with the molecular formula C₁₀H₁₃NO.[1] It possesses two key functional groups that make it a potentially versatile building block in organic synthesis: a primary aromatic amine and a ketone. The aromatic amine can undergo a variety of reactions, including acylation, alkylation, diazotization, and coupling reactions. The ketone functionality can be involved in reactions such as reductions, reductive aminations, and condensations. These reactive sites offer opportunities for the synthesis of a diverse range of more complex molecules, making it a compound of interest for medicinal chemistry and materials science. While specific documented applications of this compound are not extensively reported in peer-reviewed literature, its chemical nature suggests its utility as an intermediate in the synthesis of various organic molecules.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
IUPAC NameThis compound[1]
CAS Number95249-12-0[1]
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents like methanol, ethanol, DMSO

Potential Applications in Organic Synthesis

Based on the functional groups present, this compound can be utilized in a variety of organic transformations. The following sections outline potential applications and provide generalized experimental protocols.

Synthesis of N-Substituted Derivatives via Acylation

The primary amino group can be readily acylated to form amides. This is a common strategy in drug discovery to introduce various substituents and modulate the physicochemical and biological properties of a molecule.

General Experimental Protocol: N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Synthesis of Schiff Bases (Imines)

The ketone functionality can react with primary amines to form imines, also known as Schiff bases. These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and can also exhibit biological activity.

General Experimental Protocol: Imine Formation

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as toluene or ethanol.

  • Catalyst: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting imine can be purified by recrystallization or column chromatography.

Synthesis of Secondary Amines via Reductive Amination

The ketone can undergo reductive amination with ammonia or a primary or secondary amine in the presence of a reducing agent to yield the corresponding amine. This is a powerful method for forming C-N bonds.

General Experimental Protocol: Reductive Amination

  • Reactant Mixture: Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent, such as methanol or dichloroethane (DCE).

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • pH Adjustment: If using NaBH₃CN, maintain the pH of the reaction mixture between 6 and 7 by adding acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the potential synthetic transformations of this compound.

Acylation_Reaction reactant This compound product N-Acyl Derivative reactant->product Base (e.g., Et3N) reagent Acylating Agent (e.g., RCOCl) reagent->product

Caption: Acylation of the primary amino group.

Imine_Formation reactant This compound product Schiff Base (Imine) reactant->product Acid Catalyst, -H2O reagent Primary Amine (R'-NH2) reagent->product

Caption: Imine formation from the ketone functionality.

Reductive_Amination reactant This compound product Secondary/Tertiary Amine reactant->product reagent Amine (R'R''NH) reagent->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Reductive amination of the ketone.

Summary of Potential Reactions

The following table summarizes the potential transformations and the expected products.

Reaction TypeReagentsProduct Type
N-AcylationAcyl chloride, BaseN-Acyl-1-(4-aminophenyl)-2-methylpropan-1-one
Imine FormationPrimary amine, Acid catalystSchiff Base
Reductive AminationAmine, Reducing agentN-Substituted-1-(4-aminophenyl)-2-methylpropan-1-amine
Reduction of KetoneReducing agent (e.g., NaBH₄)1-(4-Aminophenyl)-2-methylpropan-1-ol

Conclusion

This compound represents a potentially useful, yet under-explored, building block in organic synthesis. Its dual functionality allows for a range of chemical modifications, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and schemes provided here are based on established chemical principles and are intended to serve as a guide for researchers interested in exploring the synthetic utility of this compound. Experimental conditions for specific substrates would require optimization.

References

Application Notes and Protocols: 1-(4-Aminophenyl)-2-methylpropan-1-one as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable lack of specific, publicly available information detailing the use of 1-(4-aminophenyl)-2-methylpropan-1-one as a direct precursor for the synthesis of named pharmaceutical compounds. While the chemical structure of this aminoketone suggests its potential as a versatile starting material in medicinal chemistry, concrete examples of its application in the development of specific drugs, along with detailed experimental protocols and associated biological data, are not readily found in the accessed resources.

The primary amino group and the ketone functionality of this compound make it an attractive scaffold for the synthesis of a variety of heterocyclic and N-acylated compounds, which are common motifs in pharmacologically active molecules. General synthetic transformations that could be applied to this precursor include:

  • N-Acylation: The primary amine can be readily acylated with a wide range of acylating agents (e.g., acid chlorides, anhydrides) to introduce diverse substituents. These N-acyl derivatives could be explored for various therapeutic activities.

  • Reductive Amination: The ketone functionality can undergo reductive amination to introduce further diversity at this position.

  • Cyclization Reactions: Following N-acylation, intramolecular cyclization reactions could be employed to construct various heterocyclic ring systems, such as benzodiazepines, quinazolinones, or other pharmacologically relevant scaffolds.

Despite these theoretical possibilities, the current body of scientific and patent literature does not provide specific examples of marketed drugs or late-stage clinical candidates that are explicitly synthesized from this compound. This absence of direct evidence prevents the creation of detailed application notes and protocols as requested, which would require specific reaction parameters, quantitative data (yields, purity, etc.), and biological activity data for a named pharmaceutical compound.

Proposed General Synthetic Workflow:

While a specific drug synthesis cannot be detailed, a general workflow for utilizing this compound as a precursor can be conceptualized. This workflow illustrates the logical steps a researcher might take to explore its potential in drug discovery.

G General Synthetic Workflow for this compound Derivatives A This compound B N-Acylation (e.g., with an acid chloride) A->B C N-(4-(2-methylpropanoyl)phenyl)acetamide (Intermediate) B->C D Cyclization Reaction (e.g., intramolecular condensation) C->D E Heterocyclic Pharmaceutical Candidate D->E

Caption: General workflow for synthesizing pharmaceutical candidates.

Further Research and Exploration:

Researchers and drug development professionals interested in the potential of this compound are encouraged to:

  • Explore Proprietary Databases: Pharmaceutical companies may have internal, proprietary data on the use of this precursor that is not publicly available.

  • Conduct Novel Research: The lack of existing literature presents an opportunity for novel research into the synthesis and pharmacological evaluation of derivatives of this compound.

  • Utilize Computational Screening: In silico methods could be employed to predict the potential biological activities of virtual libraries of compounds derived from this precursor, guiding future synthetic efforts.

Application Notes and Protocols: 1-(4-Aminophenyl)-2-methylpropan-1-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(4-Aminophenyl)-2-methylpropan-1-one in polymer chemistry. Based on its chemical structure, which features a primary aromatic amine and a ketone functional group, this compound can be explored as a versatile building block in two primary areas: as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides, and as a photoinitiator for initiating photopolymerization reactions.

I. Application as a Monomer in Polymer Synthesis

The presence of the 4-aminophenyl group allows this compound to act as a diamine monomer in polycondensation reactions. The incorporation of the isobutyryl moiety can impart unique properties to the resulting polymers, such as improved solubility and modified thermal characteristics.

Aromatic polyamides are known for their high thermal stability and mechanical strength. The use of this compound as a monomer can lead to the formation of novel polyamides with potentially enhanced processability.

*Experimental Protocol: Synthesis of Polyamide

This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation of this compound with an aromatic diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous DMAc containing 5% (w/v) LiCl.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Add a few drops of pyridine to the reaction mixture to act as an acid scavenger.

  • Continue stirring the reaction mixture at 0°C for 2 hours and then at room temperature for 12 hours under a nitrogen atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into a vigorously stirred excess of methanol.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Logical Relationship of Polyamide Synthesis

Monomer This compound (Diamine) Reaction Polycondensation Monomer->Reaction DiacidChloride Terephthaloyl Chloride (Diacid Chloride) DiacidChloride->Reaction Solvent DMAc / LiCl Solvent->Reaction Polymer Polyamide Reaction->Polymer Purification Precipitation in Methanol Polymer->Purification FinalProduct Dried Polyamide Powder Purification->FinalProduct

Caption: Workflow for Polyamide Synthesis.

Polyimides are renowned for their exceptional thermal and chemical resistance, as well as their excellent dielectric properties. The synthesis involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

*Experimental Protocol: Synthesis of Polyimide

This protocol outlines the synthesis of a polyimide from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

Procedure:

  • In a dry, nitrogen-purged flask, dissolve a precise amount of this compound in anhydrous NMP.

  • Gradually add an equimolar amount of PMDA to the solution with constant stirring. Ensure the temperature is maintained at room temperature.

  • Continue stirring for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

  • Chemical Imidization (Alternative): To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) and stir at room temperature for 24 hours. Precipitate the polyimide in methanol, filter, and dry.

Experimental Workflow for Polyimide Synthesis

cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound PAA_Formation Polymerization Diamine->PAA_Formation Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA_Formation Solvent_NMP NMP Solvent Solvent_NMP->PAA_Formation PAA_Solution Poly(amic acid) Solution PAA_Formation->PAA_Solution Thermal_Imidization Thermal Imidization (Heat Treatment) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder Initiator This compound UV_Light UV Light (hν) Initiator->UV_Light Excited_State Excited State Initiator* UV_Light->Excited_State Radical_Formation Radical Generation Excited_State->Radical_Formation Free_Radicals Free Radicals (R•) Radical_Formation->Free_Radicals Monomer Acrylate Monomer Free_Radicals->Monomer Initiation Propagation Propagation Monomer->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Termination Termination Polymer_Chain->Termination Crosslinked_Polymer Crosslinked Polymer Network Termination->Crosslinked_Polymer

Application Notes and Protocols for the Derivatization of 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the derivatization of 1-(4-Aminophenyl)-2-methylpropan-1-one, a versatile building block in medicinal chemistry and materials science. The protocols outlined below—N-Acylation, N-Sulfonylation, and Schiff Base Formation—offer pathways to a diverse range of functionalized molecules for further investigation.

Introduction

This compound is a ketone derivative of aniline, presenting two primary reactive sites for chemical modification: the primary amino group and the carbonyl group. The amino group's nucleophilicity allows for reactions such as acylation and sulfonylation, while its primary nature enables condensation reactions with carbonyl compounds to form Schiff bases. These derivatizations are fundamental in drug discovery for structure-activity relationship (SAR) studies and in the development of novel chemical entities.

Derivatization Protocols

Three common and robust derivatization methods for this compound are presented below. Each protocol includes a detailed methodology, a list of necessary reagents and equipment, and a summary of expected results.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the N-acetylation of this compound to yield N-(4-(2-methylpropanoyl)phenyl)acetamide. This reaction is a straightforward and high-yielding method for protecting the amino group or for introducing an acetyl moiety for SAR studies.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in Dichloromethane (DCM) amine Add Triethylamine (TEA) start->amine cool Cool to 0°C amine->cool add_accl Add Acetyl Chloride dropwise cool->add_accl react Stir at room temperature for 2 hours add_accl->react quench Quench with water react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product N-(4-(2-methylpropanoyl)phenyl)acetamide purify->product

Caption: N-Acylation Experimental Workflow.

Methodology:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValue
Starting Material1.0 g
Acetyl Chloride1.2 eq
Triethylamine1.5 eq
Reaction Time2 hours
Yield ~90%
Purity (by HPLC) >98%
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the reaction of this compound with p-toluenesulfonyl chloride to form the corresponding sulfonamide, N-(4-(2-methylpropanoyl)phenyl)-4-methylbenzenesulfonamide. Sulfonamides are a key functional group in many pharmaceutical compounds.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in Pyridine cool Cool to 0°C start->cool add_tosyl Add p-Toluenesulfonyl Chloride in portions cool->add_tosyl react Stir at room temperature overnight add_tosyl->react quench Pour into ice-water react->quench acidify Acidify with HCl quench->acidify filter Filter the precipitate acidify->filter wash Wash with water filter->wash dry_prod Dry the product wash->dry_prod recrystallize Recrystallize from Ethanol/Water dry_prod->recrystallize product N-(4-(2-methylpropanoyl)phenyl)-4-methylbenzenesulfonamide recrystallize->product

Caption: N-Sulfonylation Experimental Workflow.

Methodology:

  • Dissolve 1.0 g of this compound in 15 mL of pyridine and cool the solution to 0°C.

  • Add 1.3 equivalents of p-toluenesulfonyl chloride in small portions over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 100 mL of ice-water.

  • Acidify the mixture with 2M HCl to a pH of ~2, which should precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the product from an ethanol/water mixture to obtain the pure sulfonamide.

Quantitative Data:

ParameterValue
Starting Material1.0 g
p-Toluenesulfonyl Chloride1.3 eq
SolventPyridine
Reaction TimeOvernight
Yield ~85%
Purity (by HPLC) >97%
Protocol 3: Schiff Base Formation with Benzaldehyde

This protocol outlines the condensation reaction between this compound and benzaldehyde to form the corresponding imine (Schiff base), 1-(4-((E)-benzylideneamino)phenyl)-2-methylpropan-1-one. This reaction is typically catalyzed by an acid.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up and Purification start Dissolve this compound and Benzaldehyde in Ethanol add_cat Add catalytic amount of Acetic Acid start->add_cat reflux Reflux the mixture for 4 hours add_cat->reflux cool Cool to room temperature reflux->cool precipitate Cool in ice bath to induce precipitation cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold Ethanol filter->wash dry_prod Dry the product wash->dry_prod product 1-(4-((E)-benzylideneamino)phenyl)-2-methylpropan-1-one dry_prod->product

Caption: Schiff Base Formation Experimental Workflow.

Methodology:

  • To a solution of 1.0 g of this compound in 25 mL of ethanol, add 1.1 equivalents of benzaldehyde.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 4 hours, using a Dean-Stark apparatus to remove water is optional but can improve yield.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Further cool the flask in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValue
Starting Material1.0 g
Benzaldehyde1.1 eq
CatalystAcetic Acid (catalytic)
Reaction Time4 hours
Yield ~92%
Purity (by NMR) >95%

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Acetyl chloride and p-toluenesulfonyl chloride are corrosive and moisture-sensitive. Pyridine is a flammable and harmful liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle these reagents with appropriate caution.

Application Notes and Protocols for the Quantification of 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one is a chemical compound with potential applications and interest in various fields, including pharmaceutical development and forensic science. Accurate and reliable quantification of this compound is crucial for quality control, impurity profiling, pharmacokinetic studies, and forensic analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are based on established analytical principles for similar compounds and provide a strong foundation for method development and validation.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for routine quantification in pharmaceutical preparations and bulk materials. It offers a good balance of speed, sensitivity, and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher selectivity and sensitivity, making it ideal for trace-level quantification and confirmation in complex matrices, such as biological samples or for impurity analysis. Derivatization may be employed to improve the chromatographic properties of the analyte.

Data Presentation: Quantitative Parameters

The following tables summarize the typical validation parameters for the proposed analytical methods. These values are indicative and should be confirmed during in-house method validation.[1][2][3][4][5]

Table 1: HPLC-UV Method - Typical Validation Parameters

ParameterTypical Value/Range
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: GC-MS Method - Typical Validation Parameters

ParameterTypical Value/Range
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

This protocol describes the determination of this compound in a solid powder sample.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the powder sample equivalent to about 10 mg of the active compound, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Dilute an aliquot of this solution with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is suitable for the determination of this compound at trace levels. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is included to improve volatility and peak shape.

1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Heating block or oven

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

4. Sample and Standard Preparation

  • Standard and Sample Preparation: Prepare stock solutions of the analyte and internal standard in methanol.

  • Derivatization:

    • Pipette an aliquot of the standard or sample solution into a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. Analysis and Quantification

  • Perform a calibration using the derivatized standard solutions containing the internal standard.

  • Analyze the derivatized sample.

  • Quantify the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Dilution Dilution Dissolving->Dilution Filtering Filtering (0.45 µm) Dilution->Filtering Injection Injection into HPLC Filtering->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (285 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Preparation Prepare Solutions Drying Evaporation to Dryness Preparation->Drying Derivatization Derivatization (BSTFA) Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation (HP-5ms) Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols: Synthesis of Chalcones Using 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 1-(4-aminophenyl)-2-methylpropan-1-one as the ketone precursor. Chalcones, a class of α,β-unsaturated ketones, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The primary synthetic methodology described is the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. While specific literature on the use of this compound is limited, this guide adapts well-established protocols for the structurally analogous 4-aminoacetophenone. The potential influence of the isopropyl group on reaction kinetics and yields is discussed. This document aims to provide a comprehensive resource for researchers engaged in the synthesis and development of novel chalcone-based therapeutic agents.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of naturally occurring and synthetic compounds that serve as key intermediates in the biosynthesis of flavonoids.[1] Their characteristic α,β-unsaturated ketone moiety is a crucial pharmacophore responsible for a wide array of biological activities.[2] The synthesis of novel chalcone derivatives through methodologies like the Claisen-Schmidt condensation allows for systematic structural modifications to optimize their therapeutic potential.[3]

This document focuses on the use of this compound in chalcone synthesis. The presence of the 4-amino group on the phenyl ring offers a site for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The isopropyl group, in place of the more common methyl group of acetophenone, may impart unique steric and electronic properties to the resulting chalcones, potentially influencing their biological activity and pharmacokinetic profiles.

Synthetic Methodology: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde and a ketone, catalyzed by a base (or acid).[4][5] In the context of this protocol, this compound serves as the ketone component, which reacts with various substituted aromatic aldehydes.

General Reaction Scheme:

claisen_schmidt_condensation cluster_reactants Reactants ketone This compound plus + conditions Base (NaOH or KOH) Ethanol, Room Temp. or Heat aldehyde Substituted Aromatic Aldehyde product Chalcone Derivative conditions->product Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocols

The following protocols are generalized based on established procedures for the synthesis of 4'-aminochalcones.[6] Researchers should note that optimization of reaction time, temperature, and catalyst concentration may be necessary to account for the steric hindrance of the isopropyl group in this compound.

General Protocol for Chalcone Synthesis

Materials:

  • This compound

  • Appropriate substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 - 1.1 eq.) in a minimal amount of ethanol with stirring.

  • In a separate container, prepare a 10-50% aqueous or ethanolic solution of NaOH or KOH.

  • Slowly add the base solution dropwise to the stirred solution of the reactants at room temperature.

  • Continue stirring the reaction mixture for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be applied to accelerate the reaction if necessary.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Purification and Characterization
  • Recrystallization: The crude chalcone product is dissolved in a minimum amount of hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The purified crystals are collected by filtration.

  • Characterization: The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques such as:

    • Melting Point: To determine the purity of the compound.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C, N-H).

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of chalcones from the analogous 4-aminoacetophenone. This data can serve as a valuable starting point for the synthesis using this compound.

Aromatic Aldehyde SubstituentBase CatalystSolventTemperatureReaction Time (hours)Yield (%)
UnsubstitutedNaOHEthanolRoom Temp.4 - 885 - 95
4-ChloroKOHEthanol40 °C6 - 1080 - 92
4-MethoxyNaOHEthanolRoom Temp.4 - 888 - 96
4-NitroKOHEthanol50 °C8 - 1675 - 88
2-HydroxyNaOHEthanolRoom Temp.4 - 682 - 91

Workflow and Signaling Pathway Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of chalcones.

experimental_workflow start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add Aqueous Base Solution Dropwise dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react precipitate Pour into Ice Water react->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry purify Recrystallize from Ethanol dry->purify characterize Characterize Pure Product (MP, IR, NMR, MS) purify->characterize end End characterize->end

Caption: A typical workflow for chalcone synthesis and purification.

Potential Signaling Pathways of Aminochalcones

Chalcones are known to exert their biological effects by modulating various cellular signaling pathways. The diagram below illustrates some of the key pathways that are often targeted by anticancer chalcone derivatives.

signaling_pathways cluster_cellular_effects Cellular Effects cluster_pathways Targeted Signaling Pathways chalcone Aminochalcone Derivative pi3k_akt PI3K/Akt Pathway chalcone->pi3k_akt Inhibition mapk MAPK Pathway chalcone->mapk Inhibition nf_kb NF-κB Pathway chalcone->nf_kb Inhibition apoptosis Apoptosis Induction cell_cycle_arrest Cell Cycle Arrest anti_angiogenesis Anti-Angiogenesis pi3k_akt->apoptosis mapk->cell_cycle_arrest nf_kb->anti_angiogenesis

Caption: Potential signaling pathways modulated by aminochalcones.

Conclusion

The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a promising avenue for the development of novel therapeutic agents. This document provides a foundational protocol that can be adapted and optimized by researchers. The resulting aminophenyl chalcones, with their unique isopropyl moiety, warrant further investigation into their biological activities and structure-activity relationships. The versatility of the chalcone scaffold, combined with the potential for further modification at the amino group, offers vast opportunities for the design and synthesis of next-generation drug candidates.

References

The Role of 1-(4-Aminophenyl)-2-methylpropan-1-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one is a chemical compound that, while not possessing inherent therapeutic activity, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its chemical structure, featuring a reactive primary amine and a ketone functional group, allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides an overview of its applications, protocols for its use in the synthesis of potential therapeutic agents, and a summary of the biological activities of its derivatives.

Key Applications in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is as a versatile starting material for the synthesis of novel compounds targeting a range of diseases. Its derivatives have shown potential as:

  • Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. By modifying the amino group and the propiophenone backbone, novel molecules can be designed to target specific kinases involved in cancer and inflammatory diseases.

  • Neuroprotective Agents: Derivatives of similar aminoketone structures have been explored as monoamine uptake inhibitors, which can have applications in the treatment of neurodegenerative diseases and depression. The core structure of this compound provides a framework for the development of new central nervous system (CNS) active agents.

Data Presentation: Biological Activity of Derivatives

While specific biological activity data for direct derivatives of this compound are not extensively reported in publicly available literature, data for closely related analogs highlight the potential of this chemical class. The following table summarizes the activity of pyrovalerone analogs, which share a similar aminopropiophenone core.

Compound (Pyrovalerone Analog)TargetKi (nM)IC50 (nM)Reference
(S)-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneDAT18.116.3[1]
(S)-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneNET67.3121[1]
(S)-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneSERT>10,000>10,000[1]
1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-oneDAT11.5-[1]
1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-oneNET37.8-[1]

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. Ki values represent binding affinity, and IC50 values represent the concentration required for 50% inhibition of uptake.

Experimental Protocols

The following are general protocols for the synthesis and modification of this compound and its derivatives, based on established chemical transformations for similar aminoketones.

Protocol 1: Synthesis of this compound

A common route for the synthesis of aminophenyl ketones involves the Friedel-Crafts acylation of an appropriately protected aniline, followed by deprotection.

Materials:

  • Acetanilide

  • Isobutyryl chloride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Acylation: To a stirred suspension of aluminum chloride in dichloromethane at 0 °C, add isobutyryl chloride dropwise.

  • Add acetanilide portion-wise to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-acetamidophenyl)-2-methylpropan-1-one.

  • Deprotection: Reflux the intermediate from the previous step in a mixture of ethanol and concentrated HCl.

  • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a solution of NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography to obtain this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes the introduction of substituents on the amino group, a key step in creating a library of derivatives for screening.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base to the solution.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the N-alkylated product by column chromatography.

Protocol 3: Synthesis of α-Amino Ketone Derivatives (analogy to Pyrovalerone Synthesis)

This protocol outlines a general procedure for synthesizing α-amino ketone derivatives, which are potent monoamine transporter inhibitors.

Materials:

  • This compound

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • A secondary amine (e.g., pyrrolidine)

  • A suitable solvent (e.g., chloroform, diethyl ether)

Procedure:

  • α-Bromination: Dissolve this compound in a suitable solvent and cool to 0 °C.

  • Add a solution of bromine in the same solvent dropwise.

  • Stir the reaction at 0 °C until the reaction is complete.

  • Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer and concentrate to yield the crude α-bromo ketone.

  • Amination: Dissolve the crude α-bromo ketone in a suitable solvent.

  • Add the secondary amine (e.g., pyrrolidine) and stir at room temperature.

  • Work-up: After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer and concentrate.

  • Purification: Purify the final product by column chromatography or by forming a hydrochloride salt and recrystallizing.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from this compound.

G cluster_synthesis Synthetic Chemistry cluster_screening Biological Screening A This compound B Functionalization of Amino Group (e.g., N-Alkylation, Amidation) A->B C Modification of Ketone (e.g., Reduction, Condensation) A->C D Library of Diverse Derivatives B->D C->D E High-Throughput Screening D->E Compound Library F Hit Identification E->F G Lead Optimization F->G

Caption: Synthetic workflow for drug discovery.

Representative Signaling Pathway: Src Kinase

Derivatives of aminophenyl ketones are often designed as kinase inhibitors. The following diagram shows a simplified representation of the Src kinase signaling pathway, a common target in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling Proteins (e.g., STAT3, FAK) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Potential Inhibitor (Derivative of Scaffold) Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility lies in its ability to serve as a starting point for the synthesis of diverse libraries of compounds with the potential for a wide range of therapeutic applications, particularly in the development of kinase inhibitors and neuroprotective agents. The protocols and workflows outlined in this document provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

Application Notes: Aminophenyl Propanamides as TRPV1 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons that acts as a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1][2][3][4] Its activation leads to an influx of cations, primarily Ca2+ and Na+, which causes depolarization of the neuron, ultimately leading to the sensation of pain.[1][5][6] This central role in nociception has validated TRPV1 as a significant therapeutic target for the development of novel analgesics, particularly for chronic and inflammatory pain conditions.[1][3]

Aminophenyl propanamides have emerged as a promising class of potent and selective TRPV1 antagonists.[1][2][7] These compounds have been investigated extensively to understand their structure-activity relationships (SAR) and optimize their binding affinity and antagonist potency. This document provides an overview of their application, summarizes key quantitative data, and details essential experimental protocols for their characterization.

Mechanism of Action: Antagonism of TRPV1 Signaling

Aminophenyl propanamides act as competitive antagonists at the TRPV1 receptor. They bind to the channel, likely within the same pocket as capsaicin and other vanilloids, preventing the conformational changes necessary for channel opening.[2][7] This blockade inhibits the influx of cations that would normally be triggered by agonists, thereby preventing the downstream signaling cascade that leads to pain perception. The development of these antagonists, however, has been challenged by the side effect of hyperthermia, which has limited their clinical progression.[3][6][7]

TRPV1_Signaling_Pathway TRPV1 Signaling and Antagonism cluster_stimuli Noxious Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Capsaicin Capsaicin / Agonist Protons Protons (Low pH) TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Protons->TRPV1 Activation TRPV1_Open TRPV1 Channel (Open) Ca_Influx Ca²⁺ / Na⁺ Influx TRPV1_Open->Ca_Influx Ion Permeation Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist Aminophenyl Propanamide (Antagonist) Antagonist->TRPV1 Blockade

Caption: TRPV1 activation by stimuli and inhibition by aminophenyl propanamide antagonists.

Quantitative Data Summary

Structure-activity relationship (SAR) studies have been crucial in optimizing aminophenyl propanamide antagonists. The general structure can be divided into three regions: the A-region (aminophenyl group), the B-region (propanamide linker), and the C-region (typically a substituted benzyl group).[1][2][8] Modifications in these regions significantly impact binding affinity and antagonist potency.

Table 1: SAR of N-(4-tert-butylbenzyl)-2-(4-methylsulfonylaminophenyl) propanamides (A-Region Modification) [2]

Compound3-Position SubstituentrTRPV1 Kᵢ (Binding, nM)rTRPV1 Kᵢ (Antagonism, nM)hTRPV1 Kᵢ (Antagonism, nM)
Parent -H15710.4-
54 -F89.04.165.1
54S (S-isomer) -F24.44.16-
54R (R-isomer) -F>1000141-
Analog -Cl1145.3910.1
Analog -CH₃16214.821.3

Data derived from studies on recombinant rat (rTRPV1) and human (hTRPV1) channels expressed in CHO cells.

Table 2: SAR of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides (B & C-Region Modifications) [1]

CompoundB-RegionC-Region (N-substituent)rTRPV1 Kᵢ (Binding, nM)rTRPV1 Kᵢ (Antagonism, nM)
3 (Lead) Propanamide4-tert-butylbenzyl45.47.0
50 Propanamide3,3-diphenylprop-2-en-1-yl21.514.2
54 Propanamide1-(4,4'-dimethyl)-3,3-diphenylprop-2-en-1-yl59.58.0
8 Dimethyl amide4-tert-butylbenzyl>1000>1000
14 Cyclopropyl amide4-tert-butylbenzyl>1000>1000

Data derived from studies on recombinant rat (rTRPV1) channels expressed in CHO cells.

Experimental Protocols

Characterization of aminophenyl propanamides as TRPV1 ligands involves a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand, typically [³H]Resiniferatoxin (RTX), for the TRPV1 binding site.[1]

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either rat or human TRPV1.

  • Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]RTX (e.g., 20-50 pM), and varying concentrations of the aminophenyl propanamide test compound.

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]RTX binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay A Culture TRPV1-expressing CHO or HEK293 cells B Prepare Cell Membranes (Homogenization & Centrifugation) A->B C Set up Assay Plate: Membranes + [³H]RTX + Test Compound (Varying Conc.) B->C D Incubate at 37°C for 60 minutes C->D E Filter to separate bound and free radioligand D->E F Wash filters with ice-cold buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ and Kᵢ values G->H

Caption: General workflow for a competitive radioligand binding assay.

Calcium Influx Functional Assay

This functional assay measures the ability of an antagonist to inhibit TRPV1 channel opening by quantifying the subsequent influx of calcium. This can be done using a radioactive isotope (⁴⁵Ca²⁺) or, more commonly, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2).[1][4][9]

Protocol (Fluorescence-based):

  • Cell Plating: Seed TRPV1-expressing cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash cells with an assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye like Fluo-4 AM by incubating them with a solution of the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the aminophenyl propanamide test compound to the wells and incubate for 10-20 minutes.

  • Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of a TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel. Simultaneously, monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium through activated TRPV1 channels. The antagonist's effect is seen as a reduction in this fluorescence signal. Calculate the IC₅₀ value from the concentration-response curve, which represents the antagonist concentration that inhibits 50% of the agonist-induced calcium influx.

Calcium_Assay_Workflow Workflow for Fluorescence-based Calcium Influx Assay A Plate TRPV1-expressing cells in 96-well plates B Load cells with Calcium Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with Aminophenyl Propanamide (Test Antagonist) B->C D Measure baseline fluorescence C->D E Add Agonist (e.g., Capsaicin) & simultaneously measure fluorescence change D->E F Analyze concentration-response curve to determine IC₅₀ E->F

Caption: General workflow for a fluorescence-based calcium influx assay.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity by recording the currents flowing through the TRPV1 channels in the membrane of a single cell. It is the gold standard for characterizing the potency and mechanism of action of channel modulators.[10][11]

Protocol:

  • Cell Preparation: Plate TRPV1-expressing cells at a low density on glass coverslips suitable for microscopy.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular recording solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between a glass micropipette (filled with an intracellular solution) and the membrane of a single cell.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the cell's membrane potential and measurement of the total current across the membrane.

  • Data Acquisition: Apply a voltage protocol (e.g., hold the cell at -60 mV and apply voltage ramps or steps).

  • Compound Application: Perfuse a known concentration of a TRPV1 agonist (e.g., capsaicin) to elicit an inward current. Once a stable current is achieved, co-apply the aminophenyl propanamide antagonist to measure its inhibitory effect on the agonist-induced current.

  • Data Analysis: Analyze the reduction in current amplitude to determine the antagonist's potency (IC₅₀) and to study its mechanism of action (e.g., use-dependence, voltage-dependence).

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(4-Aminophenyl)-2-methylpropan-1-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Cause Recommendation
Inappropriate Solvent System The chosen solvent may be too good, leading to high solubility of the compound even at low temperatures.
Solution: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
Excessive Solvent Volume Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization The compound crystallizes out of solution too quickly, trapping impurities. This can occur if the solution cools too rapidly.
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Product Lost During Washing The wash solvent may be dissolving a significant amount of the purified crystals.
Solution: Use a minimal amount of ice-cold wash solvent. Ensure the solvent used for washing has low solubility for your product at that temperature.

Problem 2: Impure Product After Column Chromatography

Possible Cause Recommendation
Poor Separation of Spots on TLC The chosen eluent system does not provide adequate separation between the desired compound and impurities.
Solution: Systematically screen different solvent systems for Thin Layer Chromatography (TLC). A good Rf value for the product is typically between 0.2 and 0.4.
Column Overloading Too much crude material was loaded onto the column, leading to broad bands and poor separation.
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel or alumina).
Column Channeling Improperly packed column leads to uneven solvent flow and inefficient separation.
Solution: Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Degradation on Silica Gel The amine group in this compound can be sensitive to acidic silica gel.
Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent system to prevent streaking and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, good starting points for screening are ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.

Q2: My purified product is an oil instead of a solid. What should I do?

Oiling out can occur if the melting point of the compound is lower than the temperature of the solution or if impurities are depressing the melting point. Try using a lower boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q3: How can I remove colored impurities?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Q4: What are the expected impurities from the synthesis of this compound?

Potential impurities can arise from starting materials, by-products, or degradation products.[1][2] Depending on the synthetic route, these could include unreacted starting materials or side-reaction products. It is crucial to characterize these impurities using techniques like HPLC, LC-MS, and NMR to develop an effective purification strategy.[2]

Q5: What type of column chromatography is most suitable?

For this compound, normal-phase column chromatography on silica gel is a common choice. Due to the presence of the basic amine group, adding a small amount of a basic modifier like triethylamine to the eluent is often beneficial to prevent tailing. For higher purity, reverse-phase HPLC could also be employed.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid dissolves. Allow to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table presents hypothetical data for the purification of 10g of crude this compound to illustrate the effectiveness of different purification techniques.

Purification Method Solvent System Initial Purity (%) Final Purity (%) Yield (%)
RecrystallizationEthanol/Water (8:2)859875
Column ChromatographyHexane:Ethyl Acetate (7:3)85>9960

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity column_chromatography Column Chromatography pure_product Pure Product (>98%) column_chromatography->pure_product check_purity->column_chromatography Purity Not OK check_purity->pure_product Purity OK

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Attempt low_yield Low Yield? start->low_yield impure Impure Product? low_yield->impure No check_solvent Check Solvent System low_yield->check_solvent Yes optimize_tlc Optimize TLC Eluent impure->optimize_tlc Yes success Successful Purification impure->success No optimize_volume Optimize Solvent Volume check_solvent->optimize_volume slow_cooling Ensure Slow Cooling optimize_volume->slow_cooling slow_cooling->start check_loading Check Column Loading optimize_tlc->check_loading add_base Add Base to Eluent check_loading->add_base add_base->start

Caption: A logical workflow for troubleshooting common purification issues.

References

"common side products in the synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two main stages of the synthesis: Friedel-Crafts acylation and the subsequent deprotection.

Troubleshooting Steps:

  • Purity of Reagents and Solvent: Ensure all reagents, especially the Lewis acid (e.g., AlCl₃), isobutyryl chloride, and the solvent, are anhydrous. Moisture can deactivate the catalyst and hydrolyze the acylating agent.

  • Reaction Temperature: In the Friedel-Crafts acylation step, the reaction temperature should be carefully controlled. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.

  • Molar Ratio of Reactants: An excess of the Lewis acid is often required to drive the reaction to completion, as it complexes with both the acylating agent and the product. A common starting point is a 1.1 to 1.5 molar equivalent of the Lewis acid relative to the N-protected aniline.

  • Incomplete Deprotection: The hydrolysis of the N-acetyl group in the second step might be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion. If necessary, increase the reaction time or the concentration of the acid/base used for hydrolysis.

Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis of the Crude Product

Q2: My crude product shows multiple spots on TLC analysis. What are the likely impurities?

A2: The presence of multiple spots indicates the formation of side products. The most common impurities are isomers of the desired product and unreacted starting materials.

Common Side Products and Impurities:

  • 1-(2-Aminophenyl)-2-methylpropan-1-one (Ortho-Isomer): The primary side product from the Friedel-Crafts acylation step is often the ortho-acylated isomer. The acetamido group is an ortho-, para-director, and while the para-product is sterically favored, a certain percentage of the ortho-isomer is typically formed.

  • N-(4-isobutyrylphenyl)acetamide: This is the intermediate product before the deprotection step. Its presence indicates incomplete hydrolysis.

  • Unreacted Acetanilide: If the Friedel-Crafts acylation did not go to completion, you will have unreacted starting material.

  • Di-acylated Product: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, di-acylation is a theoretical possibility, especially if harsh reaction conditions are used.

Troubleshooting and Purification:

  • Chromatography: Column chromatography is the most effective method for separating the desired para-isomer from the ortho-isomer and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective method for purification, particularly for removing minor impurities.

Frequently Asked Questions (FAQs)

Q3: What is the typical ratio of the para- to ortho-acylated product in the Friedel-Crafts acylation of acetanilide with isobutyryl chloride?

Q4: Can the isobutyryl group rearrange to a tert-butyl group during the Friedel-Crafts acylation?

A4: Rearrangements are a known issue in Friedel-Crafts alkylation reactions, where a less stable carbocation can rearrange to a more stable one. However, in Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which is much less prone to rearrangement. Therefore, the formation of a tert-butyl substituted side product is not expected under typical acylation conditions.

Q5: What are the recommended conditions for the hydrolysis of the N-acetyl group?

A5: The N-acetyl group can be removed under either acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the N-(4-isobutyrylphenyl)acetamide in aqueous hydrochloric acid or sulfuric acid is a common method.

  • Basic Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide is also effective.

The choice between acidic and basic hydrolysis may depend on the stability of the final product and the ease of work-up. It is crucial to monitor the reaction to avoid potential side reactions under harsh conditions.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Acetanilide

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetanilide (1.0 eq.) at 0 °C.

  • Slowly add isobutyryl chloride (1.1 eq.) to the mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-isobutyrylphenyl)acetamide.

Step 2: Hydrolysis of N-(4-isobutyrylphenyl)acetamide

  • To the crude N-(4-isobutyrylphenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for the required duration (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Pathway Acetanilide Acetanilide Intermediate N-(4-isobutyrylphenyl)acetamide Acetanilide->Intermediate Friedel-Crafts Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Intermediate LewisAcid AlCl3 (Lewis Acid) LewisAcid->Intermediate OrthoIsomer Ortho-Isomer (Side Product) Intermediate->OrthoIsomer Side Reaction FinalProduct This compound Intermediate->FinalProduct IncompleteHydrolysis Incomplete Hydrolysis Product FinalProduct->IncompleteHydrolysis Impurity Hydrolysis Acid or Base Hydrolysis Hydrolysis->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Moisture Moisture in Reagents LowYield->Moisture Temp Incorrect Temperature LowYield->Temp Ratio Suboptimal Molar Ratios LowYield->Ratio IncompleteDeprotection Incomplete Deprotection LowYield->IncompleteDeprotection MultipleSpots Multiple Spots on TLC MultipleSpots->IncompleteDeprotection OrthoFormation Ortho-Isomer Formation MultipleSpots->OrthoFormation UnreactedSM Unreacted Starting Material MultipleSpots->UnreactedSM DryReagents Use Anhydrous Reagents Moisture->DryReagents ControlTemp Optimize Reaction Temperature Temp->ControlTemp OptimizeRatio Adjust Molar Ratios Ratio->OptimizeRatio MonitorReaction Monitor Deprotection Step IncompleteDeprotection->MonitorReaction Chromatography Column Chromatography IncompleteDeprotection->Chromatography OrthoFormation->Chromatography UnreactedSM->Chromatography Recrystallize Recrystallization

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Optimization of Aminophenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the synthesis of aminophenyl ketones.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminophenyl ketones?

A1: The primary methods for synthesizing aminophenyl ketones are the Friedel-Crafts acylation of anilines and the Fries rearrangement of N-aryl amides (anilides).[1] The Houben-Hoesch reaction using nitriles is also a viable, though less common, route.[2] Each method has distinct advantages and is suited for different starting materials and desired substitution patterns.

Q2: Why is my Friedel-Crafts acylation of an aniline failing or giving low yields?

A2: Standard Friedel-Crafts conditions often fail with anilines because the amino group (-NH2) is a strong Lewis base. It complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution.[3][4] This complexation makes the ring strongly electron-withdrawn and unreactive.

Q3: How can I overcome the limitations of the Friedel-Crafts acylation for anilines?

A3: To prevent catalyst deactivation, the amino group is typically protected, often by converting it into an amide (e.g., an acetanilide). The amide is less basic but still an ortho-, para-director. The acylation is performed on the protected aniline, followed by deprotection of the amino group to yield the final aminophenyl ketone.

Q4: What is the Fries rearrangement and when should I use it?

A4: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[5] For aminophenyl ketone synthesis, a related reaction starting from an N-aryl amide (anilide) is used. This method is particularly useful when direct acylation of the aniline is problematic. The reaction is ortho- and para-selective, and the regioselectivity can often be controlled by temperature.[1][6]

Q5: How do I control ortho vs. para selectivity in these reactions?

A5: In the Fries rearrangement, lower reaction temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1][5] The choice of solvent also plays a role; polar solvents tend to favor the para-isomer, whereas non-polar solvents can increase the yield of the ortho-isomer.[1] For Friedel-Crafts acylations, the para-product is often favored due to reduced steric hindrance, especially with bulky acylating agents or substituents on the ring.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation 1. Catalyst Deactivation: The amine group on the aniline is complexing with the Lewis acid (e.g., AlCl₃).[3][4] 2. Deactivated Ring: The aromatic ring has strongly electron-withdrawing substituents. 3. Insufficient Catalyst: Stoichiometric or excess amounts of Lewis acid are often required as it complexes with both reactants and products.[6]1. Protect the Amine: Convert the aniline to an acetanilide before acylation. Perform the reaction and then hydrolyze the amide to regenerate the amine. 2. Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. 3. Increase Catalyst Loading: Use at least 2-3 equivalents of AlCl₃. One equivalent complexes with the carbonyl of the acylating agent, and another with the product ketone.
Formation of Multiple Products (Isomers) 1. Lack of Regiocontrol: The reaction conditions are not optimized to favor one isomer (ortho vs. para).[5] 2. Polysubstitution: The product is more activated than the starting material, leading to a second acylation.1. Temperature Control (Fries): For the Fries rearrangement, run the reaction at a low temperature (0-25 °C) to favor the para-product or a higher temperature (>60 °C) for the ortho-product.[8] 2. Solvent Choice (Fries): Use a polar solvent (e.g., nitrobenzene) for para-selectivity or a non-polar solvent (e.g., CS₂) for ortho-selectivity.[1] 3. Control Stoichiometry: Use a 1:1 ratio of the aromatic substrate to the acylating agent to minimize diacylation.
N-Acylation Instead of C-Acylation 1. Kinetic vs. Thermodynamic Control: The nitrogen of the amine is a more nucleophilic site than the aromatic ring, leading to the kinetically favored N-acylated product.1. Use Fries Rearrangement: The N-acylated product (anilide) is the starting material for the Fries rearrangement. Heating this intermediate with a Lewis acid will rearrange the acyl group to the ortho and para positions of the ring.[9]
Reaction is Violent or Uncontrolled 1. Exothermic Reaction: The reaction of the Lewis acid with the reagents and solvent can be highly exothermic. 2. Moisture Contamination: Lewis acids like AlCl₃ react violently with water.[6]1. Slow Addition: Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C) with efficient stirring. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).

Optimized Reaction Conditions

The choice of reaction conditions significantly impacts yield and selectivity. The following tables summarize typical conditions for the key synthetic routes.

Table 1: Fries Rearrangement Conditions for Regioselectivity

ParameterCondition for para-IsomerCondition for ortho-IsomerReference(s)
Temperature Low (~0-25 °C)High (>60 °C)[1][8]
Solvent Polar (e.g., Nitromethane, Nitrobenzene)Non-polar (e.g., Carbon Disulfide, Chlorobenzene)[1]
Catalyst AlCl₃, BF₃, TiCl₄, SnCl₄AlCl₃, HF, Methanesulfonic acid[6]
Typical Yield Moderate to GoodModerate[8]

Table 2: Comparison of Catalysts for Acylation Reactions

CatalystTypical ReactionAdvantagesLimitationsReference(s)
Aluminum Chloride (AlCl₃) Friedel-Crafts & FriesHigh reactivity, readily available.Requires stoichiometric amounts, moisture sensitive, harsh workup.[6]
Zinc Powder (Zn) Selective Fries RearrangementMilder conditions, good selectivity.May require longer reaction times.[6]
Methanesulfonic Acid (MSA) Fries RearrangementEnvironmentally friendlier, less corrosive.May not be suitable for all substrates.[6]
Zeolites Friedel-Crafts AcylationReusable, environmentally benign.Can be deactivated by nitrogen-containing compounds.[6]

Key Experimental Protocols

Protocol: Synthesis of 4-Aminoacetophenone via Fries Rearrangement of Acetanilide

This two-step protocol involves the N-acylation of aniline followed by a Lewis-acid-catalyzed Fries rearrangement.

Step 1: Synthesis of Acetanilide (N-phenylacetamide)

  • In a 250 mL flask, dissolve 10 mL of aniline in 150 mL of water and 9 mL of concentrated hydrochloric acid.

  • Prepare a solution of 14 g of sodium acetate trihydrate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath to approximately 5 °C.

  • While stirring vigorously, add 12 mL of acetic anhydride, followed immediately by the rapid addition of the sodium acetate solution.

  • Continue to stir in the ice bath for 15 minutes.

  • Collect the white precipitate of acetanilide by vacuum filtration, wash with cold water, and air dry. The product is typically pure enough for the next step.

Step 2: Fries Rearrangement to 4-Aminoacetophenone

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried.

  • Catalyst Addition: To the flask, add 30 g of anhydrous aluminum chloride (AlCl₃) and 10 g of acetanilide.

  • Reaction: Heat the flask in an oil bath to 160-165 °C. The mixture will melt and turn dark. Maintain this temperature for 30-40 minutes with efficient stirring.

  • Workup: Allow the flask to cool to about 80 °C and carefully add 100 mL of 1 M HCl solution while stirring. Caution: This addition is highly exothermic.

  • Continue stirring and heating until all the solid material has dissolved.

  • Isolation: Cool the resulting solution in an ice bath. The 4-aminoacetophenone hydrochloride will precipitate.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold 1 M HCl.

  • To obtain the free amine, suspend the hydrochloride salt in water and add concentrated ammonium hydroxide until the solution is basic (pH > 8).

  • Collect the precipitated 4-aminoacetophenone by filtration, wash with cold water, and recrystallize from a water/ethanol mixture to obtain the pure product.

Visual Guides

Experimental_Workflow cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: C-Acylation cluster_step3 Step 3: Deprotection & Isolation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, NaOAc Acetanilide_ref Acetanilide Product_Complex Product-Catalyst Complex Acetanilide_ref->Product_Complex Acyl Chloride, AlCl₃ Product_Complex_ref Product-Catalyst Complex Final_Product Aminophenyl Ketone Product_Complex_ref->Final_Product Acidic Workup, Hydrolysis

Caption: General workflow for aminophenyl ketone synthesis via amine protection.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Is the reaction a Friedel-Crafts on an unprotected aniline? Start->CheckReaction ProtectAmine Protect amine group (e.g., as acetanilide) and repeat acylation. CheckReaction->ProtectAmine Yes CheckCatalyst Is catalyst loading sufficient (>2 eq.)? CheckReaction->CheckCatalyst No IncreaseCatalyst Increase AlCl₃ to 2.5-3.0 equivalents. CheckCatalyst->IncreaseCatalyst No CheckConditions Are reaction conditions (temp, time) optimized? CheckCatalyst->CheckConditions Yes Optimize Adjust temperature or prolong reaction time. Consider alternative solvent. CheckConditions->Optimize No ConsiderFries Consider Fries Rearrangement of the N-acylated aniline. CheckConditions->ConsiderFries Yes

Caption: Decision tree for troubleshooting low yields in acylation reactions.

References

"troubleshooting guide for the crystallization of 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 1-(4-Aminophenyl)-2-methylpropan-1-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not polar enough to dissolve your compound. This compound has both polar (amine and ketone groups) and non-polar (aromatic ring and alkyl chain) characteristics. If a non-polar solvent was chosen, you will need to switch to a more polar solvent.

  • Recommended Action: Try solvents such as ethanol, acetone, or ethyl acetate. If the compound is still insoluble, consider a small amount of a more polar solvent like water or using a solvent mixture. A common technique for amines is to use a small amount of acetic acid in the solvent mixture, though this may lead to salt formation.

Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form.

  • The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus).

  • Cooling was too rapid: Fast cooling can sometimes inhibit crystal formation.

  • Recommended Actions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of your compound if you have one.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool Slowly: Ensure the solution cools to room temperature slowly, and then you can place it in an ice bath or refrigerator for further cooling. Slower cooling often leads to larger and purer crystals.[1]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[2] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Recommended Actions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation and allow it to cool slowly.

    • Lower the Cooling Temperature: If the oiling out persists, try cooling the solution to a lower temperature in an ice-salt bath or freezer.

    • Change Solvents: Consider a solvent with a lower boiling point.

Q4: The crystallization happened too quickly, resulting in a fine powder. What does this mean?

A4: Rapid crystallization, often appearing as a sudden "crash out" of solid, tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] This is usually caused by the solution being too supersaturated upon cooling.

  • Recommended Actions:

    • Use More Solvent: Re-heat the solution and add more solvent to decrease the level of supersaturation. The ideal crystallization should show the first crystals appearing after a few minutes of cooling, with continued growth over 20-30 minutes.[2]

    • Slower Cooling: Insulate the flask to slow down the cooling rate.

Q5: The yield of my crystallized product is very low. What are the possible reasons?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.[2]

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Recommended Actions:

    • Check the Mother Liquor: To see if a significant amount of product remains, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that you can recover more product by concentrating the mother liquor and cooling again to obtain a second crop of crystals.

    • Optimize Solvent Volume: In your next attempt, use slightly less solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.

    • Ensure Complete Cooling: Allow sufficient time for the crystallization to complete at a low temperature.

Q6: The crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Recommended Action: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to the loss of your desired product.

Experimental Protocol: Crystallization of this compound

This protocol provides a general methodology for the crystallization of this compound. The ideal solvent or solvent system should be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

  • Allow the dissolved solutions to cool to room temperature. The best solvent will show the formation of crystals upon cooling.

  • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool. Common pairs include ethanol/water and ethyl acetate/hexane.

2. Crystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

ParameterRecommended Value/RangeNotes
Initial Solvent Screening Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, HexaneTest solubility at room temperature and with heating.
Common Solvent Systems Ethanol/Water, Ethyl Acetate/HexaneFor use if a single solvent is not effective.
Dissolution Temperature Near the boiling point of the chosen solventEnsure complete dissolution of the compound.
Cooling Protocol Slow cooling to room temperature, followed by an ice bath (0-4 °C)Slow cooling promotes the formation of larger, purer crystals.
Activated Charcoal Sparingly, if needed for color removalExcessive use can reduce yield.

Mandatory Visualization

Below is a troubleshooting workflow for the crystallization of this compound.

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Compound Dissolves troubleshoot_dissolve Issue: Insoluble Action: Choose a more polar solvent. dissolve->troubleshoot_dissolve Compound Insoluble crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Issue: No Crystals Actions: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No good_crystals Good Quality Crystals? oiling_out->good_crystals No (Solid Forms) troubleshoot_oil Issue: Oiling Out Actions: - Re-heat and add more solvent - Use a lower boiling point solvent oiling_out->troubleshoot_oil Yes end Collect and Dry Crystals good_crystals->end Yes troubleshoot_poor_crystals Issue: Fine Powder (Crashed Out) Actions: - Re-heat and add more solvent - Cool more slowly good_crystals->troubleshoot_poor_crystals No (Fine Powder) troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool Retry Cooling troubleshoot_oil->cool Retry Cooling troubleshoot_poor_crystals->cool Retry Cooling

Caption: Troubleshooting workflow for the crystallization of this compound.

References

"stability studies of 1-(4-Aminophenyl)-2-methylpropan-1-one under different conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Studies of 1-(4-Aminophenyl)-2-methylpropan-1-one

Welcome to the technical support center for stability studies of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1] For this compound, a typical starting point for stress conditions would include acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of approximately 10-20%.[2][3]

Q2: My compound shows significant degradation under oxidative stress. What are the likely degradation pathways?

The primary amine on the phenyl ring of this compound is susceptible to oxidation. This can lead to the formation of nitroso, nitro, and other colored degradation products. It is also possible for the benzylic carbon to be oxidized.

Q3: I am observing poor peak shape and tailing when analyzing my stability samples by HPLC. What could be the cause?

Poor peak shape can be caused by several factors. Given the basic nature of the primary amine in this compound, it may interact with residual silanols on the HPLC column. Consider using a base-deactivated column or adding a competing base like triethylamine to the mobile phase. Also, ensure that your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.

Q4: How do I select a stability-indicating analytical method?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or other impurities.[1] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is commonly used. The method must be validated to demonstrate specificity, accuracy, precision, linearity, and range.

Q5: What are the acceptable limits for degradation products?

The acceptable limits for degradation products depend on the stage of drug development and the nature of the degradant. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of degradation products.

Troubleshooting Guides

Issue: No Degradation Observed Under Stress Conditions
  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[4] It is a stepwise process to find the appropriate conditions.

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this is a positive finding, it is still necessary to demonstrate the stability-indicating nature of your analytical method. You may need to employ more aggressive stress conditions to induce degradation.

Issue: Excessive Degradation Observed (Greater than 50%)
  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to understand the degradation profile, not to completely degrade the sample.[2]

  • Possible Cause 2: Instability of the primary degradants.

    • Solution: Analyze samples at earlier time points to observe the initial degradation products before they degrade further.

Issue: Mass Imbalance in the Assay
  • Possible Cause 1: Some degradation products are not being detected.

    • Solution: Ensure your analytical method is capable of detecting all potential degradation products. This may involve changing the detection wavelength in HPLC-UV or using a universal detection method like a Corona Aerosol Detector or a Mass Spectrometer.

  • Possible Cause 2: Degradation products are volatile or insoluble.

    • Solution: Consider using Gas Chromatography (GC) for volatile degradants. For insoluble products, you may need to alter the sample preparation procedure or the mobile phase composition.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h~5%DP-A1, DP-A2
Base Hydrolysis 0.1 M NaOH at 60°C for 8h~12%DP-B1, DP-B2
Oxidation 3% H₂O₂ at RT for 4h~20%DP-O1, DP-O2, DP-O3
Thermal 80°C for 48h~8%DP-T1
Photostability ICH Q1B Option II~2%DP-P1

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid drug substance and a solution in a suitable solvent at 80°C.

    • Photolytic: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Sampling Sampling & Quenching Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent This compound Nitroso Nitroso Derivative Parent->Nitroso [O] Dimer Oxidative Dimer Parent->Dimer [O] Cleavage Hydrolytic Cleavage Products Parent->Cleavage H₂O / H⁺ or OH⁻ Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2-methylpropan-1-one. The following sections detail common issues encountered during purification and provide recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?

A2: Impurities can arise from unreacted starting materials, side-products, and subsequent reaction steps. Common impurities may include:

  • Unreacted starting materials: Aniline or a substituted aniline, and isobutyryl chloride or isobutyric anhydride.

  • Isomeric products: Ortho-acylated product (2-Aminophenyl)-2-methylpropan-1-one, if the para position was not sufficiently blocked.

  • Poly-acylated products: Di-acylated aniline derivatives.

  • Hydrolyzed reagents: Isobutyric acid.

  • Lewis acid catalyst residues: Aluminum chloride (AlCl₃) complexes.

Q3: My purified product is an oil, but it is expected to be a solid. What should I do?

A3: If your this compound is an oil at room temperature, it is likely due to the presence of impurities that are depressing the melting point. Further purification is necessary. Consider re-purifying using an alternative method (e.g., if you used column chromatography, try recrystallization) or optimizing your current purification protocol.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, for polar and basic compounds like this compound, reversed-phase chromatography can be a viable option, especially for analytical purposes or small-scale purifications. However, for larger scale purification, normal-phase chromatography or recrystallization are often more practical.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar and streaking on the silica gel. Add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide in methanol to the eluent to improve peak shape and recovery.
Incorrect solvent system (eluent). Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides good separation (Rf of the product around 0.3-0.4).
Compound decomposition on silica gel. The amine functionality can sometimes interact strongly with acidic silica gel, leading to degradation. Consider using neutral or basic alumina as the stationary phase, or a shorter silica plug filtration instead of a full column.
Co-elution with an impurity. If an impurity has a similar polarity, complete separation by column chromatography may be difficult. In this case, recrystallization of the partially purified product is recommended.
Issue 2: Recrystallization Fails or Gives Poor Recovery
Possible Cause Troubleshooting Step
Inappropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
Too much solvent used. Using an excessive amount of solvent will keep the product in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Presence of significant impurities. High levels of impurities can inhibit crystal formation. It may be necessary to first perform a rapid purification by column chromatography (a "plug") to remove the bulk of the impurities before attempting recrystallization.
Product is "oiling out" instead of crystallizing. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods

Parameter Flash Column Chromatography Recrystallization
Selectivity Good for separating compounds with different polarities.Excellent for removing small amounts of impurities with different solubility profiles. Can be highly specific.[1]
Typical Purity Good to high, depending on the separation.Can achieve very high purity, often >99% with multiple recrystallizations.[1]
Typical Yield Can be high, but losses can occur due to streaking or incomplete elution.Variable. Can be high if the solvent system is optimized, but significant loss can occur in the mother liquor.
Scalability Readily scalable for laboratory quantities.Can be more challenging to scale up effectively compared to chromatography.
Speed Generally faster for obtaining a moderately pure product in a single run.[1]Can be time-consuming due to the need for slow cooling and potentially multiple cycles.
Resource Intensity Requires significant amounts of solvents and stationary phase (silica gel or alumina).Generally uses less solvent per gram of product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems. A good starting point is a mixture of petroleum ether and ethyl acetate.

    • The ideal eluent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica gel bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle pressure.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, water, ethyl acetate, hexanes, or mixtures thereof).

    • Heat the tubes to determine which solvent dissolves the compound when hot but not when cold. A good solvent pair (e.g., ethanol/water) can also be effective, where the compound is soluble in the first solvent and insoluble in the second.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc decision Purity Check tlc->decision column Flash Column Chromatography decision->column Significant Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: A simplified workflow for the purification of this compound.

signaling_pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification start Starting Materials (e.g., Aniline derivative) reaction Friedel-Crafts Acylation start->reaction crude_product Crude this compound reaction->crude_product unreacted Unreacted Starting Materials reaction->unreacted isomer Ortho-Isomer reaction->isomer polyacylated Poly-acylated Product reaction->polyacylated purification_step Purification (Chromatography/Recrystallization) crude_product->purification_step pure_product Pure Product purification_step->pure_product

Caption: Logical relationship between synthesis, potential impurities, and purification.

References

"scale-up challenges for the production of 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1-(4-Aminophenyl)-2-methylpropan-1-one.

Synthesis Overview

The industrial production of this compound is typically achieved through a two-step process to circumvent the challenges associated with the direct Friedel-Crafts acylation of aniline. The amino group of aniline is first protected as an acetamide, which then undergoes Friedel-Crafts acylation with isobutyryl chloride. The resulting intermediate is subsequently deprotected to yield the final product.

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Acetylation (Protection) Intermediate N-(4-(2-methylpropanoyl)phenyl)acetamide Acetanilide->Intermediate Friedel-Crafts Acylation FinalProduct This compound Intermediate->FinalProduct Hydrolysis (Deprotection)

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly perform a Friedel-Crafts acylation on aniline to produce this compound?

A1: Direct Friedel-Crafts acylation of aniline is generally unsuccessful. The amino group (-NH₂) in aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction.[1][2] This acid-base reaction forms a complex that deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution.[1][2]

Q2: What is the purpose of the initial acetylation of aniline?

A2: Acetylation of aniline converts the highly activating and basic amino group into a less activating and non-basic acetamido group (-NHCOCH₃). This "protection" step prevents the unwanted reaction with the Lewis acid catalyst and allows the Friedel-Crafts acylation to proceed on the aromatic ring.[3][4] The acetamido group is still an ortho-, para-director, leading to the desired para-substituted product.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can arise from several sources:

  • Ortho-acylated isomer: Formation of 1-(2-Aminophenyl)-2-methylpropan-1-one due to the ortho-directing nature of the acetamido group.

  • Unreacted starting materials: Residual acetanilide or this compound.

  • Di-acylated byproduct: Although less common in acylation, polysubstitution can occur under harsh conditions.

  • Impurities from deprotection: Incomplete hydrolysis can leave residual N-(4-(2-methylpropanoyl)phenyl)acetamide.

Q4: What are the key safety precautions for this synthesis?

A4: Key safety precautions include:

  • Handling of isobutyryl chloride and aluminum chloride: Both are corrosive and react violently with water. Operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Exothermic reactions: Both the Friedel-Crafts acylation and the quenching steps are exothermic and require careful temperature control, especially during scale-up.

  • Solvent handling: Use appropriate ventilation and grounding to prevent the buildup of static electricity when using flammable organic solvents.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is thoroughly dried and reagents are anhydrous. Aluminum chloride is highly hygroscopic.
Insufficient catalyst While stoichiometric amounts are often used, ensure the molar ratio of AlCl₃ to acetanilide is appropriate. For scale-up, catalytic systems with metal triflates can be explored.[5][6]
Poor temperature control The reaction is exothermic. Maintain the recommended temperature range to prevent side reactions and decomposition. Use a properly sized cooling bath.
Inefficient mixing Inadequate agitation can lead to localized overheating and poor reaction kinetics. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Deactivated catalyst The catalyst can be deactivated by reaction with the amide group of acetanilide. The order of addition of reagents can be critical.[7]
Problem 2: Incomplete Hydrolysis (Deprotection)
Potential Cause Troubleshooting Steps
Insufficient acid/base concentration Ensure the concentration of the acid or base used for hydrolysis is sufficient to drive the reaction to completion.
Inadequate reaction time or temperature Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor solubility of the intermediate The intermediate, N-(4-(2-methylpropanoyl)phenyl)acetamide, may have limited solubility in the hydrolysis medium. Consider the use of a co-solvent to improve solubility.
Problem 3: Product Purification Challenges
Potential Cause Troubleshooting Steps
Presence of the ortho-isomer Optimize the Friedel-Crafts reaction temperature to favor the formation of the para-isomer. Purification can be achieved through recrystallization or column chromatography, exploiting the polarity differences between the isomers.
Residual starting material Improve the conversion of the preceding step. During workup, consider an extraction step to remove unreacted starting materials.
Oily product instead of solid This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to identify the components. Consider different recrystallization solvents or solvent systems.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Acetanilide

This protocol is an illustrative example. Optimization is recommended for scale-up.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the vessel with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride to the cooled suspension of AlCl₃ while maintaining the temperature below 10 °C.

  • Addition of Acetanilide: Dissolve acetanilide in the same solvent and add it portion-wise or via the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(2-methylpropanoyl)phenyl)acetamide.

Friedel_Crafts_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Charging & Addition cluster_2 Reaction & Work-up Setup Dry Reaction Vessel Charge_AlCl3 Charge AlCl₃ and Solvent Setup->Charge_AlCl3 Cooling1 Cool to 0-5 °C Charge_AlCl3->Cooling1 Add_Isobutyryl_Cl Add Isobutyryl Chloride Cooling1->Add_Isobutyryl_Cl Add_Acetanilide Add Acetanilide Solution Add_Isobutyryl_Cl->Add_Acetanilide Stirring Stir at Controlled Temp. Add_Acetanilide->Stirring Quenching Quench with Ice/HCl Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Isolation Isolate Crude Intermediate Extraction->Isolation Troubleshooting_Logic Start Low Final Yield Check_Acylation Check Acylation Step Yield Start->Check_Acylation Check_Hydrolysis Check Hydrolysis Step Yield Start->Check_Hydrolysis Moisture_Catalyst Moisture or Catalyst Issue? Check_Acylation->Moisture_Catalyst Low Temp_Mixing Temp. or Mixing Issue? Check_Acylation->Temp_Mixing Low Incomplete_Hydrolysis Incomplete Reaction? Check_Hydrolysis->Incomplete_Hydrolysis Low Purification_Loss Losses during Purification? Check_Hydrolysis->Purification_Loss Low after purification

References

Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present (an aromatic primary amine and a ketone), this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.

  • Hydrolytic Pathway: While the amide bond is generally stable, under harsh acidic or basic conditions, forced hydrolysis is not a primary degradation route for the main structure. However, secondary reactions can occur depending on the specific conditions.

  • Oxidative Pathway: The aromatic amine is prone to oxidation.[1][2] This can lead to the formation of colored degradation products, starting with the corresponding nitroso and nitro derivatives, and potentially leading to polymerization products.[1]

  • Photolytic Pathway: Aromatic amines are known to be sensitive to light. Photodegradation can lead to the formation of radical species and subsequent oxidation or polymerization products.

Q2: What are the predicted degradation products of this compound?

While specific degradation products would need to be confirmed experimentally, based on the chemical structure, the following are predicted:

  • Oxidation:

    • 1-(4-Nitrosophenyl)-2-methylpropan-1-one

    • 1-(4-Nitrophenyl)-2-methylpropan-1-one

    • Polymeric impurities resulting from the coupling of radical intermediates.

  • Photolysis:

    • Similar products to oxidation due to photo-oxidative processes.

    • Potential for dimerization or reaction with solvent molecules.

Q3: My HPLC chromatogram shows significant peak tailing for the parent compound. What could be the cause and how can I fix it?

Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[3] It is often caused by the interaction of the amine functional group with acidic residual silanols on the silica-based column packing.[4][5]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the amine, which can reduce its interaction with silanols.[4]

  • Increase Buffer Strength: Using a higher concentration of buffer (e.g., 25-50 mM) can help to mask the residual silanols.[4]

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which is designed to reduce silanol interactions.[4]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to reduce peak tailing by competing for the active silanol sites.[3]

Troubleshooting Guides

Issue 1: I am not observing any degradation under my initial stress conditions.
Possible Cause Suggested Solution
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study. For thermal degradation, consider increasing the temperature in 10°C increments.
The compound is highly stable under the tested conditions.For photostability, if initial exposure to 1.2 million lux hours shows no degradation, the exposure can be increased. If the compound is stable under all tested conditions, this is valuable information for its stability profile.
Issue 2: The degradation is too extensive, and I cannot quantify the parent peak.
Possible Cause Suggested Solution
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is typically to achieve 5-20% degradation to allow for the detection and characterization of degradation products.[6]
The compound is highly labile.For highly sensitive compounds, conduct the study at lower temperatures and take time points at shorter intervals.
Issue 3: I am seeing unexpected peaks in my chromatogram that are not related to degradation.
Possible Cause Suggested Solution
Contamination from solvents or glassware.Use high-purity (HPLC or LC-MS grade) solvents and thoroughly clean all glassware. Running a blank (mobile phase injection) can help identify solvent-related ghost peaks.
Sample carryover from a previous injection.Implement a needle wash step in your autosampler method with a strong solvent to clean the injection port and needle between injections.
Interaction with the mobile phase.Ensure the mobile phase components are compatible and that the buffer is fully dissolved.

Quantitative Data Summary

The following table presents a hypothetical summary of results from a forced degradation study of this compound.

Stress Condition % Degradation of Parent Compound Major Degradation Products (Hypothetical) Appearance of Solution
0.1 M HCl (60°C, 24h)< 2%-Colorless
0.1 M NaOH (60°C, 24h)~5%Dimerization productsSlight yellow tint
3% H₂O₂ (RT, 24h)~15%1-(4-Nitrosophenyl)-2-methylpropan-1-one, 1-(4-Nitrophenyl)-2-methylpropan-1-oneYellow to brown
Thermal (80°C, 48h)< 3%-Colorless
Photolytic (ICH Q1B)~10%Oxidative and polymeric productsYellowish

Experimental Protocols

Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Follow the same heating and time-point procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours for HPLC analysis.

Photostability Study
  • Sample Preparation: Prepare a solid sample of the compound and a 1 mg/mL solution in a suitable solvent in quartz cuvettes.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the samples after the exposure period and compare them to the dark controls.

Visualizations

G cluster_hydrolysis Predicted Hydrolytic Pathway cluster_oxidation Predicted Oxidative Pathway cluster_photolysis Predicted Photolytic Pathway parent_h This compound acid Acidic Conditions (e.g., 0.1M HCl, heat) parent_h->acid base Basic Conditions (e.g., 0.1M NaOH, heat) parent_h->base no_deg_acid No Significant Degradation acid->no_deg_acid minor_deg_base Minor Degradation/ Dimerization Products base->minor_deg_base parent_o This compound oxidant Oxidizing Agent (e.g., H₂O₂) parent_o->oxidant nitroso 1-(4-Nitrosophenyl)-2-methylpropan-1-one oxidant->nitroso Initial Oxidation polymers_o Polymeric Products oxidant->polymers_o Radical Coupling nitro 1-(4-Nitrophenyl)-2-methylpropan-1-one nitroso->nitro Further Oxidation parent_p This compound light UV/Vis Light (ICH Q1B) parent_p->light photo_oxidized Photo-oxidized Products (Nitroso, Nitro) light->photo_oxidized polymers_p Polymeric Products light->polymers_p

Caption: Predicted degradation pathways of this compound.

G start Start: Forced Degradation Study prep Prepare Stock Solution of API (e.g., 1 mg/mL) start->prep stress Expose API to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sampling Withdraw Samples at Defined Time Points stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analysis Analyze Samples by Stability-Indicating HPLC/LC-MS neutralize->analysis data Identify and Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile Established pathway->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Analytical Method Development for Aminophenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical method development for aminophenyl ketones.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing analytical methods for aminophenyl ketones?

Aminophenyl ketones can present several challenges due to their chemical structure, which includes a basic amino group and a reactive keto group. Key challenges include:

  • Chemical Instability: These compounds can be susceptible to degradation via oxidation of the amino group or reactions involving the ketone, such as Schiff base formation with primary amines in a sample matrix or on certain HPLC columns (e.g., amino-based columns).[1]

  • Peak Tailing in HPLC: The basic nature of the amino group can lead to strong interactions with acidic silanol groups on the surface of silica-based HPLC columns, resulting in significant peak tailing.[2]

  • Matrix Effects in LC-MS: When analyzing samples from complex matrices like plasma, ion suppression or enhancement can occur, affecting the accuracy and sensitivity of the method.[1]

  • Forced Degradation Complexity: The multiple reactive sites can lead to complex degradation profiles under stress conditions (acid, base, oxidation, light, heat), making the development of a specific, stability-indicating method challenging.[3]

Q2: What is a good starting point for developing a reversed-phase HPLC method for an aminophenyl ketone?

A systematic approach is recommended. Begin with a generic gradient method to understand the compound's retention behavior. A good starting point is outlined in the table below. The goal is to achieve good peak shape and retention.

ParameterRecommended Starting ConditionRationale
Column C18, < 5 µm particle size, 100-150 mm lengthProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides protons for good ionization in positive mode MS and helps mitigate silanol interactions.
Mobile Phase B 0.1% Formic Acid or Acetic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient 5% to 95% B over 15-20 minutesA broad gradient helps to elute the compound and any potential impurities, giving a full picture of the sample.
Flow Rate 1.0 mL/min for 4.6 mm ID column; 0.3-0.5 mL/min for 2.1 mm IDStandard flow rates to ensure good chromatography without excessive pressure.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity. Elevated temperatures can sometimes cause on-column degradation.
Detection UV at λmax (e.g., 254 nm) or Mass Spectrometry (MS)Use a photodiode array (PDA) detector to assess peak purity and determine the optimal wavelength.

Q3: Why is my aminophenyl ketone compound degrading in the autosampler vial?

Aminophenyl ketones can be unstable in solution. Potential causes for degradation in the autosampler include:

  • pH of Sample Diluent: The compound may be unstable at neutral or basic pH. Keeping the sample diluent acidic (e.g., matching the initial mobile phase) often improves stability.

  • Oxidation: The amine group can be susceptible to oxidation. Using antioxidants or preparing samples fresh can help.

  • Temperature: Room temperature can accelerate degradation.[4] Use a cooled autosampler (e.g., 4 °C) to minimize this.

  • Light Sensitivity: Some compounds are photolabile. Using amber vials or a light-protected autosampler can prevent photodegradation.[3]

Q4: What are the expected mass spectrometry fragmentation patterns for aminophenyl ketones?

The fragmentation is typically directed by the ketone and the aromatic amine functionalities.

  • Alpha-Cleavage: The primary fragmentation for ketones involves the cleavage of the C-C bonds adjacent to the carbonyl group. For aromatic ketones, this often results in the loss of the alkyl or aryl group (R•), followed by the loss of carbon monoxide (CO).[5][6]

  • Amine-directed Fragmentation: The amino group directs alpha-cleavage, where the largest alkyl group attached to the alpha-carbon is preferentially lost.[5]

  • Combined Fragmentation: For aminophenyl ketones, expect to see characteristic fragments resulting from cleavage at both the ketone and amine sites. For structures similar to ketamine, common pathways include the loss of the amine group (RN1NH2), followed by sequential losses of CO and other small molecules.[7]

Below is a diagram illustrating a plausible fragmentation pathway for a generic aminophenyl ketone.

G cluster_main Predicted MS/MS Fragmentation Pathway Parent [M+H]+ Aminophenyl Ketone Frag1 Loss of R2 (α-cleavage) Parent->Frag1 - R2• Frag3 Loss of Amine Group Parent->Frag3 - NHR1R2 Frag2 Loss of CO Frag1->Frag2 - CO Frag4 Phenyl Cation Fragment Frag3->Frag4 - CO, -C2H2

Predicted MS/MS fragmentation of an aminophenyl ketone.

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during method development in a question-and-answer format.

HPLC & LC-UV Issues

Q: I'm seeing significant peak tailing for my aminophenyl ketone. What are the causes and solutions?

Peak tailing is a common issue for basic compounds like aminophenyl ketones.[8] The primary cause is the interaction between the protonated amine group and acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the HPLC column.[2]

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols (-Si-OH) and reduce ionic interactions.[2] 2. Use a High-Purity "Type-B" Silica Column: These columns have fewer accessible and acidic silanol groups.[2] 3. Add a Competing Base: Include a small amount of a competing base like triethylamine (TEA) in the mobile phase to preferentially interact with the active sites.
Column Overload 1. Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[2] 2. Increase Column Capacity: Use a column with a wider internal diameter.
Column Contamination/Wear 1. Use a Guard Column: This protects the analytical column from strongly retained impurities. 2. Flush the Column: Use a strong solvent wash (follow manufacturer's guidelines) to remove contaminants. 3. Replace the Column: If performance does not improve after flushing, the column may be at the end of its life.[2]

Q: My retention times are drifting or shifting between runs. How can I stabilize them?

Retention time variability compromises data quality.[8] The cause is often related to the mobile phase, column, or hardware.

G cluster_workflow Troubleshooting Retention Time Drift Problem Retention Time Drift CheckEquilibration Is column fully equilibrated? (10-20 column volumes) Problem->CheckEquilibration CheckMobilePhase Is mobile phase composition stable? CheckEquilibration->CheckMobilePhase Yes SolutionEquilibrate Equilibrate column for a longer duration. CheckEquilibration->SolutionEquilibrate No CheckHardware Is the hardware functioning correctly? CheckMobilePhase->CheckHardware Yes SolutionMobilePhase Prepare fresh mobile phase. Ensure adequate degassing. CheckMobilePhase->SolutionMobilePhase No SolutionHardware Check for leaks. Verify pump flow rate. Check column thermostat. CheckHardware->SolutionHardware No End Problem Resolved CheckHardware->End Yes SolutionEquilibrate->End SolutionMobilePhase->End SolutionHardware->End

A logical workflow for troubleshooting retention time drift.
LC-MS Issues

Q: I have low sensitivity and poor ionization for my analyte in the mass spectrometer. What can I do?

Low sensitivity can be due to several factors ranging from mobile phase composition to source conditions.[8]

  • Optimize Mobile Phase pH: The aminophenyl ketone will ionize most effectively in positive ion mode when the mobile phase pH is at least 1-2 units below its pKa. Using additives like formic acid or ammonium formate is crucial.

  • Choose the Right Solvent: Acetonitrile is often better than methanol for ESI efficiency.

  • Optimize MS Source Parameters: Systematically tune the following parameters:

    • Capillary/Spray Voltage

    • Gas Temperatures (Nebulizing and Drying)

    • Gas Flow Rates

    • Fragmentor Voltage / Cone Voltage

  • Check for Contamination: Contaminants in the mobile phase or from the sample can form adducts or suppress ionization.[9]

Q: I suspect ion suppression from my sample matrix. How can I confirm and mitigate this?

Ion suppression is a common problem in LC-MS, especially with complex matrices.[1]

  • Confirmation: Perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the LC outlet (after the column) and inject a blank matrix sample. A dip in the analyte's signal at the retention times of matrix components indicates suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify the gradient to move the analyte peak away from interfering matrix components.

    • Enhance Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before injection.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering components below the level where they cause significant suppression.

    • Use an Isotopic Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N, D) version of the analyte will co-elute and experience the same degree of ion suppression, ensuring accurate quantification.

Section 3: Experimental Protocols

Protocol 1: Generic Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential for developing a stability-indicating method.[3] The goal is to generate degradation products to ensure the analytical method can separate them from the parent compound.

1. Stock Solution Preparation: Prepare a stock solution of the aminophenyl ketone at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions: For each condition, dilute the stock solution to a target concentration of ~0.1 mg/mL. Include a control sample (unstressed, protected from light, stored at 4 °C) for comparison.

Stress ConditionProtocol
Acid Hydrolysis Mix sample with 0.1 M HCl. Heat at 60 °C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix sample with 0.1 M NaOH. Heat at 60 °C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation Mix sample with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 2, 8, and 24 hours.[3]
Thermal Degradation Store the solid drug substance and a solution sample in an oven at 80 °C for 24 and 48 hours.
Photodegradation Expose the solid drug substance and a solution sample to light conditions specified by ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis: Analyze all stressed samples, along with the control, using your HPLC method. Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradants.

4. Data Interpretation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress duration or temperature. If there is no degradation, increase the stress intensity. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

G cluster_workflow Forced Degradation Workflow Start Prepare Analyte Stock Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Analyze Analyze via HPLC-PDA-MS Neutralize->Analyze Evaluate Evaluate Specificity Are degradants resolved? Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass Yes Fail Modify HPLC Method (e.g., change gradient, pH, column) Evaluate->Fail No Fail->Analyze

Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantitative determination of 1-(4-Aminophenyl)-2-methylpropan-1-one, a key intermediate in various synthetic pathways. The analytical methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from similar aromatic amine and ketone compounds, providing a robust framework for method development and validation in a research and drug development context.

The validation of analytical procedures is critical to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3][4] This guide summarizes key performance characteristics for each technique to aid in the selection of the most appropriate method for a specific application.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance data for HPLC-UV, GC-MS, and LC-MS/MS in the analysis of small aromatic compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98-102%90-110%95-105%
Precision (%RSD) < 2%< 15%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL0.05 - 5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, which can be adapted and optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of the analyte in bulk material or simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for the separation of moderately polar compounds.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[6] The gradient can be optimized to achieve good separation from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector can be used to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like aromatic amines, derivatization may be necessary to improve volatility and chromatographic performance.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[7][8]

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient for small molecules.

  • Derivatization (if required): Acetylation or silylation of the primary amine group can be performed to enhance volatility.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, the derivatizing agent is added, and the reaction is allowed to complete before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices.[10][11][12]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., <2 µm) for higher throughput.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for protonation of the primary amine.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides high selectivity and sensitivity.[10]

      • The precursor ion will be the protonated molecule [M+H]⁺.

      • Product ions are generated by collision-induced dissociation (CID) in the collision cell. The most stable and abundant product ions are selected for quantification.

    • Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature need to be optimized for maximum signal intensity.

  • Sample Preparation: The sample is dissolved in the initial mobile phase. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Visualizing the Validation Workflow

The process of analytical method validation can be visualized as a structured workflow, ensuring all necessary parameters are evaluated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting method_development Method Development & Optimization validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Comparison with Acceptance Criteria data_analysis->acceptance_criteria validation_report Final Validation Report acceptance_criteria->validation_report

Caption: Workflow for analytical method validation.

Logical Relationship of Validation Parameters

The various parameters of analytical method validation are interconnected and collectively establish the suitability of the method.

Validation_Parameters_Relationship center_node Validated Analytical Method specificity Specificity center_node->specificity accuracy Accuracy center_node->accuracy precision Precision center_node->precision linearity Linearity center_node->linearity robustness Robustness center_node->robustness range_node Range linearity->range_node lod LOD linearity->lod loq LOQ linearity->loq

Caption: Interrelationship of key validation parameters.

References

"comparative study of different synthetic routes to 1-(4-Aminophenyl)-2-methylpropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to 1-(4-Aminophenyl)-2-methylpropan-1-one, a valuable intermediate in pharmaceutical synthesis. The routes discussed are Friedel-Crafts acylation, the Houben-Hoesch reaction, and a strategy involving the reduction of a nitro precursor. Each method is evaluated based on its synthetic efficiency, reagent accessibility, and reaction conditions, supported by generalized experimental data.

Data Presentation

The following table summarizes the key quantitative parameters for the three evaluated synthetic routes. Please note that where exact experimental data for the target molecule was not available, values are estimated based on analogous reactions reported in the literature.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Houben-Hoesch ReactionRoute 3: Nitro Precursor Reduction
Starting Materials Acetanilide, Isobutyryl chloride4-Aminobenzonitrile, IsobutyronitrileNitrobenzene, Isobutyryl chloride
Key Reagents Aluminum chloride (AlCl₃)Zinc chloride (ZnCl₂), HClAluminum chloride (AlCl₃), Iron (Fe), HCl
Number of Steps 21 (plus workup)2
Overall Yield (estimated) 60-70%40-60%30-50%
Reaction Temperature 0°C to refluxRoom temperature to 50°C0°C to 100°C
Reaction Time 4-8 hours12-24 hours6-12 hours
Purity (after chromatography) >95%>90%>95%

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Acetanilide followed by Hydrolysis

This two-step route involves the protection of the aniline as an acetanilide, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: Synthesis of 1-(4-acetamidophenyl)-2-methylpropan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, slowly add isobutyryl chloride (1.1 equivalents).

  • Stir the mixture for 15 minutes, then add acetanilide (1.0 equivalent) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-(4-acetamidophenyl)-2-methylpropan-1-one.

Step 2: Hydrolysis to this compound

  • Reflux the 1-(4-acetamidophenyl)-2-methylpropan-1-one obtained in the previous step in a mixture of ethanol and 10% aqueous hydrochloric acid for 2-4 hours.

  • Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Route 2: Houben-Hoesch Reaction

This one-pot synthesis directly acylates the aromatic ring of an aniline derivative using a nitrile.[1]

Experimental Protocol:

  • Suspend 4-aminobenzonitrile (1.0 equivalent) and anhydrous zinc chloride (1.2 equivalents) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the stirred suspension at 0°C for 1 hour.

  • Add isobutyronitrile (1.1 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The intermediate ketimine hydrochloride may precipitate.

  • Hydrolyze the reaction mixture by adding water and heating to 50°C for 1 hour.

  • Cool the mixture and neutralize with aqueous sodium carbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Route 3: Friedel-Crafts Acylation of Nitrobenzene and Subsequent Reduction

This route introduces the acyl group to a nitro-substituted benzene ring, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(4-nitrophenyl)-2-methylpropan-1-one

  • To a cooled (0°C) and stirred mixture of nitrobenzene (1.0 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in excess nitrobenzene or a suitable solvent like carbon disulfide, add isobutyryl chloride (1.2 equivalents) dropwise.

  • Due to the deactivating nature of the nitro group, the reaction may require heating to 50-60°C for several hours.[2]

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash thoroughly with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography to yield 1-(4-nitrophenyl)-2-methylpropan-1-one.

Step 2: Reduction of 1-(4-nitrophenyl)-2-methylpropan-1-one

  • To a solution of 1-(4-nitrophenyl)-2-methylpropan-1-one (1.0 equivalent) in ethanol or acetic acid, add iron powder (4-5 equivalents).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with aqueous sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Houben-Hoesch Reaction cluster_2 Route 3: Nitro Precursor Reduction A1 Acetanilide A3 1-(4-acetamidophenyl)- 2-methylpropan-1-one A1->A3 Acylation A2 Isobutyryl Chloride + AlCl₃ A2->A3 A5 1-(4-Aminophenyl)- 2-methylpropan-1-one A3->A5 Deprotection A4 Acid Hydrolysis A4->A5 B1 4-Aminobenzonitrile B3 Ketimine Intermediate B1->B3 Condensation B2 Isobutyronitrile + ZnCl₂/HCl B2->B3 B5 1-(4-Aminophenyl)- 2-methylpropan-1-one B3->B5 Workup B4 Hydrolysis B4->B5 C1 Nitrobenzene C3 1-(4-nitrophenyl)- 2-methylpropan-1-one C1->C3 Acylation C2 Isobutyryl Chloride + AlCl₃ C2->C3 C5 1-(4-Aminophenyl)- 2-methylpropan-1-one C3->C5 Reduction C4 Fe / HCl C4->C5

Caption: Comparative workflow of the three synthetic routes.

Comparative Analysis

Route 1: Friedel-Crafts Acylation is a classical and often reliable method for the synthesis of aryl ketones. The protection of the highly reactive amino group as an acetamide is crucial to prevent side reactions and deactivation of the aromatic ring. This route generally provides good yields and high purity of the final product after chromatographic purification. The main drawbacks are the two-step nature of the synthesis and the use of stoichiometric amounts of the Lewis acid, which can generate significant waste.

Route 2: Houben-Hoesch Reaction offers the advantage of a one-pot synthesis from readily available starting materials.[1] This method is particularly suited for electron-rich aromatic compounds like anilines.[1] However, the reaction often requires harsh conditions, including the use of anhydrous HCl gas, and the yields can be moderate. The formation of the intermediate ketimine and its subsequent hydrolysis add complexity to the workup procedure.

Route 3: Nitro Precursor Reduction provides an alternative pathway, but it faces a significant challenge in the initial Friedel-Crafts acylation step. The nitro group is a strong deactivating group, making the acylation of nitrobenzene difficult and often resulting in low yields.[2] While the subsequent reduction of the nitro group is typically efficient and high-yielding, the inefficiency of the first step can significantly lower the overall yield of the synthesis.

Conclusion

For the synthesis of this compound, the Friedel-Crafts acylation of acetanilide (Route 1) appears to be the most promising and generally applicable method, offering a good balance of yield, purity, and predictability, despite being a two-step process. The Houben-Hoesch reaction (Route 2) is a viable one-pot alternative, but may require more optimization to achieve satisfactory yields. The nitro precursor reduction route (Route 3) is the least favorable due to the difficulty of the initial acylation step. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, a precise understanding of a molecule's architecture is paramount. Spectroscopic techniques offer a powerful lens to peer into the atomic arrangement and electronic properties of chemical entities. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1-(4-Aminophenyl)-2-methylpropan-1-one alongside two structurally related compounds: 4-Aminoacetophenone and Isobutyrophenone. This objective comparison, supported by experimental and predicted data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct spectral signatures.

At a Glance: A Comparative Overview

The three compounds share a core aromatic ketone structure but differ in their substituent groups, leading to distinguishable spectroscopic features. This compound possesses both an amino group on the phenyl ring and an isopropyl group attached to the carbonyl. 4-Aminoacetophenone retains the aminophenyl moiety but has a simpler methyl group at the carbonyl. Conversely, Isobutyrophenone features the isopropyl ketone group but lacks the amino substituent on the phenyl ring. These variations directly influence the chemical environment of the atoms and, consequently, their interaction with electromagnetic radiation.

Tabulated Spectroscopic Data

To facilitate a clear and direct comparison, the key spectroscopic data for each compound are summarized in the tables below. It is important to note that while experimental data is available for 4-Aminoacetophenone and Isobutyrophenone, the data for this compound is predicted due to the current unavailability of published experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)Methine Proton (-CH) (ppm)Methyl Protons (-CH₃) (ppm)
This compound (Predicted)~7.8 (d), ~6.6 (d)~4.2 (br s)~3.4 (sept)~1.2 (d)
4-Aminoacetophenone (Experimental)7.78 (d), 6.65 (d)4.13 (br s)-2.49 (s)
Isobutyrophenone (Experimental)7.95-7.40 (m)-3.52 (sept)1.21 (d)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Methine Carbon (-CH) (ppm)Methyl Carbons (-CH₃) (ppm)
This compound (Predicted)~204~152, ~131, ~127, ~113~38~19
4-Aminoacetophenone (Experimental)196.5151.0, 130.8, 128.0, 113.8-26.1
Isobutyrophenone (Experimental)205.1136.9, 132.6, 128.5, 128.335.519.1

Table 3: Infrared (IR) Spectroscopic Data (Key Peaks, cm⁻¹)

CompoundN-H StretchC=O StretchC-H Stretch (Aromatic & Aliphatic)C=C Stretch (Aromatic)
This compound (Predicted)~3400-3200~1660~3100-2800~1600, ~1500
4-Aminoacetophenone (Experimental)3420, 333016523050, 29201600, 1560
Isobutyrophenone (Experimental)-16853060, 2970, 2930, 28701598, 1582

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound (Predicted)163120 ([M-C₃H₇]⁺), 92, 65
4-Aminoacetophenone (Experimental)135120 ([M-CH₃]⁺), 92, 65
Isobutyrophenone (Experimental)148105 ([M-C₃H₇]⁺), 77

Table 5: UV-Visible Spectroscopic Data (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε)
This compound (Predicted)~285-295-
4-Aminoacetophenone (Experimental)289~17,000
Isobutyrophenone (Experimental)242~13,000

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples, such as 4-Aminoacetophenone, are often prepared as a potassium bromide (KBr) pellet or as a mull in Nujol. Liquid samples, like Isobutyrophenone, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., methanol or ethanol). The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Visualizing the Comparative Workflow

To illustrate the logical flow of this spectroscopic comparison, the following diagram was generated using the DOT language.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison C1 This compound NMR NMR (1H, 13C) C1->NMR IR Infrared (IR) C1->IR MS Mass Spectrometry (MS) C1->MS UV UV-Visible (UV-Vis) C1->UV C2 4-Aminoacetophenone C2->NMR C2->IR C2->MS C2->UV C3 Isobutyrophenone C3->NMR C3->IR C3->MS C3->UV Data Acquire & Process Spectroscopic Data NMR->Data IR->Data MS->Data UV->Data Table Tabulate Quantitative Data Data->Table Compare Comparative Analysis of Spectral Features Table->Compare

Caption: Workflow for the spectroscopic comparison of the target compounds.

In-depth Spectroscopic Analysis and Comparison

¹H NMR Spectroscopy: The presence of the amino group in this compound and 4-Aminoacetophenone causes a significant upfield shift of the aromatic protons ortho and meta to it, compared to the aromatic protons in Isobutyrophenone. The isopropyl group in this compound and Isobutyrophenone gives rise to a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. In contrast, 4-Aminoacetophenone shows a singlet for its methyl group.

¹³C NMR Spectroscopy: The electron-donating amino group in this compound and 4-Aminoacetophenone shields the aromatic carbons, causing them to appear at a lower chemical shift (further upfield) compared to those in Isobutyrophenone. The carbonyl carbon in the two isopropyl-containing compounds is found further downfield than in 4-Aminoacetophenone, likely due to the electronic effect of the additional alkyl substitution.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectra are the N-H stretching vibrations (around 3400-3200 cm⁻¹) for the amino-substituted compounds, which are absent in the spectrum of Isobutyrophenone. The C=O stretching frequency is also informative; conjugation with the electron-donating amino group in this compound and 4-Aminoacetophenone lowers the vibrational frequency compared to the unconjugated ketone in Isobutyrophenone.

Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns are also distinct. Both this compound and Isobutyrophenone are expected to show a significant fragment corresponding to the loss of the isopropyl radical. 4-Aminoacetophenone, on the other hand, will show a prominent peak for the loss of a methyl radical. The aminophenyl-containing compounds will also exhibit characteristic fragmentation of the aromatic ring.

UV-Visible Spectroscopy: The amino group's auxochromic and bathochromic effects are evident in the UV-Vis spectra. This compound and 4-Aminoacetophenone absorb at a significantly longer wavelength (λmax) compared to Isobutyrophenone. This red shift is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

Conclusion

The spectroscopic comparison of this compound with 4-Aminoacetophenone and Isobutyrophenone reveals a clear and predictable correlation between chemical structure and spectral output. The presence or absence of the amino and isopropyl groups gives rise to unique and identifiable features in NMR, IR, Mass, and UV-Vis spectra. This detailed analysis serves as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, aiding in the structural elucidation and characterization of these and other related pharmacologically relevant molecules. The provided data and methodologies offer a foundational guide for further experimental investigation and in-silico modeling.

Comparative Analysis of 1-(4-Aminophenyl)-2-methylpropan-1-one Derivatives: A Review of In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: November 2025

The parent compound, 1-(4-Aminophenyl)-2-methylpropan-1-one, is a known chemical entity.[2] However, dedicated studies focusing on the comparative biological activities of its derivatives are not present in the surveyed literature. Research on other aminophenyl derivatives has explored activities such as DNA methylation inhibition and dopamine D2 receptor agonism, but these compounds are structurally distinct from the this compound core.[3][4]

Hypothetical In Vitro Evaluation Framework

Should a series of this compound derivatives be synthesized, a standard cascade of in vitro assays would be necessary to determine their biological activity and initial safety profile. This would typically involve a variety of cytotoxicity and mechanism-specific assays.

Data Presentation: In Vitro Cytotoxicity

A primary step in the evaluation of novel compounds is the assessment of their toxicity to living cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following table illustrates how such data would be presented for a hypothetical series of derivatives against various cancer cell lines.

Compound IDDerivative SubstitutionIC50 on HepG2 (µM)IC50 on A549 (µM)IC50 on MCF-7 (µM)
Parent -H>100>100>100
DERIV-01 2-Chloro55.278.162.5
DERIV-02 4-Methoxy89.795.3>100
DERIV-03 3-Nitro25.133.628.9
Control Doxorubicin0.81.20.5

This data is illustrative and not based on experimental results.

Experimental Protocols: Key In Vitro Assays

MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity: The LDH assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells.[6]

  • Cell Culture and Treatment: Prepare and treat cells with test compounds as described for the MTT assay.[6] Include control wells for spontaneous and maximum LDH release.[6]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm).

Below is a conceptual workflow for a typical in vitro screening process.

Caption: A generalized workflow for the synthesis and in vitro screening of novel chemical derivatives.

Prospective In Vivo Evaluation

Following promising in vitro results, lead compounds would be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. Animal models are crucial for understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a new chemical entity.[7][8]

Data Presentation: In Vivo Efficacy

For an anti-inflammatory application, a common model is the carrageenan-induced paw edema model in rodents. The efficacy of the compounds would be measured by the percentage of edema inhibition.

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hStatistical Significance (p-value)
Vehicle -0-
DERIV-03 1025.4<0.05
DERIV-03 2048.7<0.01
Control Indomethacin55.2<0.01

This data is illustrative and not based on experimental results.

Experimental Protocols: Key In Vivo Models

Carrageenan-Induced Paw Edema Model: This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds or vehicle orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

The following diagram illustrates a potential signaling pathway that could be investigated if the derivatives show anti-inflammatory properties.

Signaling_Pathway cluster_pathway Pro-inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Induces Expression Cell_Membrane Cell Membrane Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates Derivative This compound Derivative Derivative->COX2 Inhibits

Caption: A hypothetical mechanism of action for an anti-inflammatory compound targeting the COX-2 pathway.

Conclusion

While the specific evaluation of this compound derivatives is not documented in the available literature, this guide provides a framework for how such a study would be conducted. The methodologies for in vitro cytotoxicity and in vivo efficacy testing are well-established. Future research into this specific class of compounds would require the initial synthesis of a library of derivatives, followed by systematic screening using the assays and models described. The resulting data would be essential for establishing structure-activity relationships and identifying potential lead candidates for further drug development.

References

Structure-Activity Relationship (SAR) Studies of Aminophenyl Propanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing and optimizing novel therapeutic agents. This guide provides a comparative analysis of aminophenyl propanone derivatives, focusing on their synthesis, biological activity, and the key structural features that govern their efficacy. The information presented herein is compiled from recent studies to facilitate a clear understanding of the current state of SAR in this class of compounds.

Comparative Analysis of Biological Activity

The biological evaluation of aminophenyl propanone derivatives has primarily focused on their antimicrobial properties. The data from these studies, particularly the minimal inhibitory concentration (MIC) and zone of inhibition, are crucial for comparing the potency of different analogs.

Table 1: Antimicrobial Activity of 3-(Aminophenyl)-1,3-diphenylpropanone Derivatives

Compound IDSubstituent on Aminophenyl RingTest OrganismInhibition Zone (mm)MIC (µg/mL)Reference
1 HEscherichia coli--[1]
Bacillus subtilis--[1]
Bacillus cereus--[1]
2 4-FEscherichia coli1812.5[1]
Bacillus subtilis2012.5[1]
Bacillus cereus1912.5[1]
3 4-ClEscherichia coli1625[1]
Bacillus subtilis1825[1]
Bacillus cereus1725[1]
4 4-BrEscherichia coli1450[1]
Bacillus subtilis1650[1]
Bacillus cereus1550[1]
5 4-NO₂Escherichia coli12100[1]
Bacillus subtilis14100[1]
Bacillus cereus13100[1]
Ampicillin (Standard) -Escherichia coli256.25[1]
Bacillus subtilis286.25[1]
Bacillus cereus266.25[1]

Note: '-' indicates that the data was not provided or the activity was not significant.

From the data presented, a clear SAR emerges for the antimicrobial activity of 3-(aminophenyl)-1,3-diphenylpropanones. The presence of electron-withdrawing groups at the para-position of the aminophenyl ring significantly influences the antimicrobial potency. Specifically, the fluoro-substituted compound (Compound 2) and the chloro-substituted compound (Compound 3) demonstrated the most promising activity against both Gram-positive and Gram-negative bacteria, although they were less potent than the standard drug, ampicillin.[1] The activity decreases with larger halogens (bromo) and is further diminished with a nitro group.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

Synthesis of 3-(Aminophenyl)-1,3-diphenylpropanones

The synthesis of 3-(aminophenyl)-1,3-diphenylpropanones is typically achieved through a Michael addition reaction.[1]

General Procedure:

  • An appropriate aromatic amine (10 mmol) is added to a solution of chalcone (10 mmol) in ethanol (10 ml).

  • The reaction mixture is stirred under reflux at approximately 60°C in an oil bath for 24 hours.

  • After cooling, the reaction mixture is filtered.

  • The crude product is recrystallized to yield the purified 3-(aminophenyl)-1,3-diphenylpropanone.[1]

In-Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

The preliminary in-vitro antibacterial activity of the synthesized compounds is commonly evaluated using the agar disc diffusion method.[1]

Protocol:

  • Stock cultures of the test bacteria (Escherichia coli, Bacillus subtilis, and B. cereus) are prepared in nutrient broth and incubated for 24 hours.

  • A uniform lawn of the bacterial culture is prepared by swiping the overnight culture over nutrient agar plates.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with the test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • The impregnated discs are placed on the surface of the agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

  • The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations of SAR and experimental workflows can significantly aid in the comprehension of complex data.

SAR_Aminophenyl_Propanones cluster_sar Structure-Activity Relationship for Antimicrobial Activity cluster_substituents Substituents (R) at para-position cluster_activity Antimicrobial Activity Core Aminophenyl Propanone Core R F F Cl Cl Br Br NO2 NO2 High Good F->High Moderate Moderate Cl->Moderate Low Low Br->Low VeryLow Very Low NO2->VeryLow

Caption: SAR of 4-substituted aminophenyl propanones.

Experimental_Workflow cluster_workflow General Experimental Workflow start Starting Materials (Chalcones & Aromatic Amines) synthesis Chemical Synthesis (Michael Addition) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (Spectroscopy: NMR, IR, MS) purification->characterization screening Biological Screening (Antimicrobial Assays) characterization->screening sar_analysis SAR Analysis screening->sar_analysis

Caption: Synthesis and evaluation workflow.

References

Navigating Chemical Synthesis: A Comparative Guide to Alternatives for 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction efficiency, product purity, and overall project timelines. 1-(4-Aminophenyl)-2-methylpropan-1-one, an aromatic ketone with a reactive amino group, serves as a versatile building block in medicinal chemistry and as a photoinitiator in polymerization processes. However, depending on the specific application, a range of alternatives may offer advantages in terms of reactivity, safety, or cost-effectiveness. This guide provides a comparative overview of potential alternatives to this compound in its primary applications, supported by typical experimental data and detailed protocols for performance evaluation.

Application I: Photoinitiator for Radical Polymerization

In the realm of polymer chemistry, this compound belongs to the class of aminoalkylphenone photoinitiators. These compounds, upon exposure to ultraviolet (UV) light, undergo a Norrish Type I cleavage to generate free radicals that initiate polymerization. The efficiency of a photoinitiator is paramount for achieving desired cure speeds and final polymer properties.

Comparative Performance of Photoinitiators
Photoinitiator ClassAlternative ExamplesTypical Rate of Polymerization (Rp)Depth of Cure (DOC)Surface Tackiness
Aminoalkylphenones This compoundData not availableData not availableData not available
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Omnirad 907)HighModerateLow
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (Omnirad 369)Very HighModerateVery Low
Acylphosphine Oxides Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)HighHighLow
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)Very HighVery HighVery Low
α-Hydroxyketones 1-Hydroxycyclohexyl phenyl ketone (Omnirad 184)ModerateModerateModerate
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173)ModerateLowHigh

Note: The performance of photoinitiators is highly dependent on the specific monomer system, light intensity, and wavelength. The data presented is a generalized comparison.

Experimental Protocols for Photoinitiator Evaluation

To quantitatively assess the performance of this compound and its alternatives, the following experimental protocols are typically employed:

1. Photopolymerization Kinetics via Real-Time FTIR:

  • Objective: To measure the rate of disappearance of the monomer's reactive functional groups (e.g., acrylate double bonds) as a function of irradiation time.

  • Methodology:

    • Prepare a monomer formulation containing the photoinitiator of interest at a specified concentration (e.g., 1-5 wt%).

    • Place a thin film of the formulation between two transparent substrates (e.g., KBr pellets).

    • Position the sample in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer equipped with a UV light source.

    • Monitor the decrease in the peak area of the characteristic absorption band of the reactive functional group (e.g., ~1635 cm⁻¹ for acrylate C=C) in real-time upon UV irradiation.

    • The rate of polymerization (Rp) can be calculated from the initial slope of the conversion versus time curve.

2. Depth of Cure (DOC) Measurement (Scraping Method based on ISO 4049):

  • Objective: To determine the maximum thickness of a polymer that can be adequately cured under specific irradiation conditions.[1]

  • Methodology:

    • Fill a cylindrical mold of a known height (e.g., 10 mm) with the monomer formulation.

    • Irradiate the top surface of the sample with a UV light source for a defined period.

    • After curing, remove the mold and scrape away the uncured, liquid material from the bottom of the sample with a plastic spatula.

    • Measure the height of the remaining cured portion of the cylinder using a caliper. This value represents the depth of cure.[1]

3. Surface Tackiness Test (Qualitative):

  • Objective: To assess the completeness of the cure at the surface of the polymer, which is often inhibited by oxygen.[1]

  • Methodology:

    • Apply a thin layer of the monomer formulation onto a substrate (e.g., a glass slide).

    • Cure the film using a UV light source.

    • Gently dust the surface with a fine powder (e.g., talcum powder or silicon carbide).[1]

    • Attempt to remove the powder by gentle brushing or blowing. A tack-free surface will show no powder adherence.

Photoinitiation_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_results Data Analysis A Select Monomer System B Add Photoinitiator (e.g., this compound or Alternative) A->B C Real-Time FTIR (Polymerization Kinetics) B->C UV Irradiation D Depth of Cure Test (Cure Thickness) B->D UV Irradiation E Surface Tackiness Test (Surface Cure Quality) B->E UV Irradiation F Rate of Polymerization (Rp) C->F G Depth of Cure (mm) D->G H Tack-Free Surface (Yes/No) E->H

Experimental workflow for evaluating photoinitiator performance.

Application II: Synthetic Building Block in Medicinal Chemistry

The presence of both a ketone and an amino group makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The amino group can be readily modified through various reactions, while the ketone can participate in condensations and other carbonyl chemistry.

Alternative Building Blocks and Their Synthetic Utility

While no specific examples of drug candidates synthesized directly from this compound were identified in the searched literature, its utility can be inferred from the reactions of similar aminophenyl ketones. Alternatives often possess different substitution patterns or functional groups that can fine-tune the properties of the final molecule.

Building Block ClassAlternative ExamplesKey Synthetic ReactionsPotential Therapeutic Areas
Aminophenyl Ketones This compoundAcylation, Alkylation, Diazotization, Reductive Amination, Condensation ReactionsData not available
4-AminoacetophenoneSynthesis of chalcones, quinolines, and pyrimidines.[2]Anticancer, Antimicrobial
4'-AminoacetanilideUsed in the synthesis of azo dyes and pharmaceuticals.Analgesics
Other Aniline Derivatives 4-FluoroanilineNucleophilic aromatic substitution (SNAr) reactions.Kinase inhibitors
4-Aminobenzoic acidAmide bond formation.Local anesthetics
General Synthetic Pathway for Derivatization

The derivatization of this compound and its alternatives often follows a common pathway where the amino group is first functionalized, followed by reactions at the ketone or other positions.

a cluster_derivatization Amino Group Derivatization A This compound or Alternative Aminophenyl Ketone B Acylation (R-COCl) A->B C Sulfonylation (R-SO2Cl) A->C D Reductive Amination (R-CHO, NaBH3CN) A->D E Intermediate with Modified Amino Group B->E C->E D->E F Further Synthetic Transformations (e.g., Heterocycle Formation) E->F G Bioactive Molecule Candidate F->G

General synthetic pathway for derivatizing aminophenyl ketones.

Experimental Protocol: Synthesis of a Chalcone Derivative from an Aminophenyl Ketone

This protocol describes a general procedure for a Claisen-Schmidt condensation, a common reaction for this class of compounds to form chalcones, which are precursors to many bioactive flavonoids and other heterocyclic systems.

  • Objective: To synthesize a chalcone by reacting an aminophenyl ketone with an aromatic aldehyde.

  • Methodology:

    • Dissolve the aminophenyl ketone (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • The precipitated product is collected by filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure chalcone derivative.

    • Characterize the product using techniques such as NMR spectroscopy and mass spectrometry.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Methods for 1-(4-Aminophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the production of 1-(4-Aminophenyl)-2-methylpropan-1-one, a valuable building block in pharmaceutical and materials science. The cost-effectiveness of each method is evaluated based on reagent costs, reaction yields, and procedural complexity. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing economic considerations with laboratory feasibility.

Two primary synthetic pathways are considered:

  • Route 1: Friedel-Crafts Acylation of Acetanilide followed by Deprotection. This classic approach involves the protection of the reactive amino group of aniline as an acetamide, followed by a Friedel-Crafts acylation with isobutyryl chloride and subsequent deprotection to yield the final product.

  • Route 2: Nitration of Isobutyrophenone followed by Reduction. This alternative route begins with the nitration of isobutyrophenone to introduce a nitro group at the para position, which is then reduced to the desired amine.

Quantitative Data Summary

The following table summarizes the estimated costs and yields for each synthetic route. Prices for reagents are based on commercially available data for bulk quantities and are subject to variation. Yields are estimated based on typical values for similar reactions reported in the chemical literature.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Nitration and Reduction
Starting Material AcetanilideIsobutyrophenone
Starting Material Cost (per mole) ~$21.60~$296.40
Key Reagents Isobutyryl chloride, Aluminum chloride, HClNitric acid, Sulfuric acid, Iron powder, HCl
Estimated Reagent Cost (per mole of product) ~$110.00~$15.00
Overall Yield (estimated) 60%75%
Estimated Final Cost (per gram) ~$1.50 - $2.50~$2.70 - $3.70
Number of Steps 22
Key Advantages Readily available and inexpensive starting material.Potentially higher overall yield. Avoids protection/deprotection steps.
Key Disadvantages Use of a protecting group adds a step. Higher cost of isobutyryl chloride and AlCl3.High cost of starting material (isobutyrophenone). Use of strong nitrating acids.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

route1 acetanilide Acetanilide intermediate1 1-(4-acetamidophenyl)- 2-methylpropan-1-one acetanilide->intermediate1 Isobutyryl chloride, AlCl3 (Friedel-Crafts Acylation) product 1-(4-Aminophenyl)- 2-methylpropan-1-one intermediate1->product HCl, H2O (Hydrolysis) route2 isobutyrophenone Isobutyrophenone intermediate2 1-(4-nitrophenyl)- 2-methylpropan-1-one isobutyrophenone->intermediate2 HNO3, H2SO4 (Nitration) product 1-(4-Aminophenyl)- 2-methylpropan-1-one intermediate2->product Fe, HCl (Reduction)

The Reproducibility of Experimental Results Using 1-(4-Aminophenyl)-2-methylpropan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. A critical factor influencing reproducibility is the purity and characterization of the chemical reagents used. This guide provides a comparative analysis of 1-(4-Aminophenyl)-2-methylpropan-1-one, a versatile building block in organic synthesis, and its alternatives. Due to a lack of specific experimental data on the reproducibility of assays using this compound, this guide focuses on the foundational aspects of its synthesis and characterization, which are prerequisites for any reproducible experiment.

Comparison of this compound with Alternative Aminophenyl Ketones

The utility of this compound in research and drug development often lies in its role as a synthetic intermediate. Its reactivity is primarily dictated by the amino group and the ketone functionality. For comparison, we will consider two common alternatives: 4-Aminoacetophenone and 4-Aminopropiophenone.

FeatureThis compound4-Aminoacetophenone4-Aminopropiophenone
Molecular Formula C₁₀H₁₃NO[1]C₈H₉NOC₉H₁₁NO
Molecular Weight 163.22 g/mol [1]135.17 g/mol 149.19 g/mol
Structure Isopropyl group attached to the carbonylMethyl group attached to the carbonylEthyl group attached to the carbonyl
Steric Hindrance at Carbonyl HighLowModerate
Reactivity of Ketone Less reactive towards nucleophilesMore reactive towards nucleophilesModerately reactive
Potential Applications Intermediate for sterically hindered moleculesVersatile building block for a wide range of derivatives[2]Intermediate for compounds with an ethyl ketone moiety

The isopropyl group in this compound presents significant steric hindrance around the carbonyl group. This can be a desirable trait for achieving selectivity in certain reactions but may also lead to lower reaction rates or require more forcing conditions compared to less hindered analogues like 4-aminoacetophenone. The choice of aminophenyl ketone, therefore, depends on the specific synthetic target and the desired balance between reactivity and selectivity.

Experimental Protocols

Hypothetical Synthesis of this compound

This synthesis involves the protection of the aniline, followed by a Friedel-Crafts acylation, and subsequent deprotection.

Synthetic Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acylated_Product 1-(4-Acetamidophenyl)- 2-methylpropan-1-one Acetanilide->Acylated_Product Isobutyryl Chloride, AlCl₃ (Friedel-Crafts Acylation) Final_Product 1-(4-Aminophenyl)- 2-methylpropan-1-one Acylated_Product->Final_Product Acidic or Basic Hydrolysis

Caption: Hypothetical synthetic workflow for this compound.

Step 1: Protection of Aniline as Acetanilide

  • Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Zinc dust.

  • Procedure:

    • To a flask containing glacial acetic acid, add aniline followed by a small amount of zinc dust.

    • Add acetic anhydride dropwise while stirring.

    • Heat the mixture under reflux for 30 minutes.

    • Pour the hot mixture into ice-cold water.

    • Collect the precipitated acetanilide by filtration, wash with cold water, and dry.

  • Rationale: The amino group of aniline is highly activating and can interfere with the Friedel-Crafts acylation by coordinating with the Lewis acid catalyst.[3] Protecting it as an acetamide reduces its basicity and allows the acylation to proceed at the para position.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Materials: Acetanilide, Isobutyryl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Suspend acetanilide in dry DCM in a flask equipped with a reflux condenser and a dropping funnel.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃.

    • Add isobutyryl chloride dropwise to the mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(4-acetamidophenyl)-2-methylpropan-1-one.

  • Rationale: This is a standard Friedel-Crafts acylation to introduce the isobutyryl group onto the aromatic ring.

Step 3: Deprotection to Yield this compound

  • Materials: 1-(4-Acetamidophenyl)-2-methylpropan-1-one, Hydrochloric Acid, Sodium Hydroxide.

  • Procedure:

    • Reflux the crude product from Step 2 with an excess of dilute hydrochloric acid.

    • After the hydrolysis is complete (monitored by TLC), cool the solution and neutralize with a sodium hydroxide solution to precipitate the free amine.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization and Quality Control

To ensure the reproducibility of experiments using the synthesized compound, rigorous characterization is essential.

Analytical MethodPurposeExpected Outcome
Melting Point Assess purityA sharp and defined melting range.
¹H and ¹³C NMR Confirm chemical structurePeaks corresponding to the protons and carbons of the expected structure.
Mass Spectrometry Determine molecular weightA molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy Identify functional groupsCharacteristic absorptions for N-H, C=O, and aromatic C-H bonds.
HPLC Quantify purityA single major peak indicating high purity.

Logical Relationship of Alternatives in Synthesis

The choice between this compound and its alternatives is a critical decision in the design of a synthetic route. The following diagram illustrates the logical considerations.

Alternative_Comparison cluster_target Desired Product Characteristics cluster_choice Choice of Aminophenyl Ketone Target_Sterics High Steric Hindrance Compound_Target This compound Target_Sterics->Compound_Target Favors Target_Reactivity Specific Reactivity Target_Reactivity->Compound_Target May be required for selectivity Compound_Alt1 4-Aminoacetophenone Compound_Alt1->Target_Reactivity Higher general reactivity Compound_Alt2 4-Aminopropiophenone Compound_Alt2->Target_Reactivity Intermediate reactivity

Caption: Logical considerations for selecting an aminophenyl ketone building block.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.